Sonepiprazole hydrochloride
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C21H28ClN3O3S |
|---|---|
分子量 |
438.0 g/mol |
IUPAC名 |
4-[4-[2-(3,4-dihydro-1H-isochromen-1-yl)ethyl]piperazin-1-yl]benzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C21H27N3O3S.ClH/c22-28(25,26)19-7-5-18(6-8-19)24-14-12-23(13-15-24)11-9-21-20-4-2-1-3-17(20)10-16-27-21;/h1-8,21H,9-16H2,(H2,22,25,26);1H |
InChIキー |
LMERFPJRWBLXAM-UHFFFAOYSA-N |
正規SMILES |
C1COC(C2=CC=CC=C21)CCN3CCN(CC3)C4=CC=C(C=C4)S(=O)(=O)N.Cl |
製品の起源 |
United States |
Foundational & Exploratory
Sonepiprazole Hydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sonepiprazole (B1681054) (also known as U-101,387) is a phenylpiperazine derivative that acts as a highly selective antagonist of the dopamine (B1211576) D4 receptor. This technical guide provides an in-depth overview of the mechanism of action of sonepiprazole hydrochloride, summarizing its receptor binding profile, downstream signaling effects, and the methodologies used to elucidate these properties. While investigated for the treatment of schizophrenia, sonepiprazole did not demonstrate efficacy in clinical trials. However, its high selectivity for the D4 receptor makes it a valuable pharmacological tool for research into the physiological roles of this receptor subtype.
Core Mechanism of Action: Selective Dopamine D4 Receptor Antagonism
The primary mechanism of action of sonepiprazole is its high-affinity and selective blockade of the dopamine D4 receptor. The dopamine D4 receptor is a G protein-coupled receptor (GPCR) belonging to the D2-like family of dopamine receptors. These receptors are primarily coupled to the Gαi/o inhibitory signaling pathway.
Receptor Binding Affinity
Sonepiprazole exhibits a high affinity for the human dopamine D4 receptor, with a reported inhibition constant (Ki) of 10 nM.[1] In contrast, it displays significantly lower affinity for other dopamine receptor subtypes (D1, D2, D3), as well as for serotonin (B10506) (5-HT1A, 5-HT2), α-adrenergic (α1, α2), and histamine (B1213489) receptors, with Ki values for these receptors being greater than 2000 nM.[1] This high degree of selectivity for the D4 receptor is a defining characteristic of sonepiprazole.
Table 1: Receptor Binding Affinity of this compound
| Receptor Target | Inhibition Constant (Ki) (nM) |
| Dopamine D4 | 10 |
| Dopamine D1 | > 2000 |
| Dopamine D2 | > 2000 |
| Dopamine D3 | > 2000 |
| Serotonin 5-HT1A | > 2000 |
| Serotonin 5-HT2 | > 2000 |
| α1-Adrenergic | > 2000 |
| α2-Adrenergic | > 2000 |
Data sourced from Merchant, K.M., et al. (1996).[1]
Downstream Signaling Pathways
As an antagonist of the Gαi/o-coupled D4 receptor, sonepiprazole blocks the intracellular signaling cascades that are initiated by the binding of dopamine.
Inhibition of cAMP Production
Activation of the D4 receptor by dopamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). Sonepiprazole, by blocking the D4 receptor, prevents this dopamine-induced inhibition of cAMP production. In functional assays, sonepiprazole has been shown to dose-dependently antagonize the inhibition of cAMP accumulation caused by D4 receptor agonists.
Modulation of Gene Expression: c-fos Induction
Sonepiprazole administration has been observed to induce the expression of the immediate early gene c-fos in the prefrontal cortex. c-fos is often used as a marker of neuronal activation. This effect is consistent with the high density of D4 receptors in the cortical regions of the brain. The induction of c-fos suggests that by blocking the tonic inhibitory influence of dopamine at D4 receptors, sonepiprazole can lead to the activation of specific neuronal populations in the prefrontal cortex.
The following diagram illustrates the proposed signaling pathway of sonepiprazole's action:
References
Sonepiprazole Hydrochloride: A Technical Whitepaper on its Dopamine D4 Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sonepiprazole (B1681054) (formerly U-101,387) is a phenylpiperazine derivative recognized for its high affinity and remarkable selectivity as an antagonist for the dopamine (B1211576) D4 receptor. This technical guide provides an in-depth analysis of the core pharmacological data that establishes this selectivity. It includes a compilation of quantitative binding affinities, detailed experimental protocols for the key assays used in its characterization, and visualizations of the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in neuropharmacology and drug development.
Introduction
The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is primarily expressed in cortical and limbic areas of the brain. Its unique distribution and pharmacology have made it a target of interest for the treatment of neuropsychiatric disorders, particularly schizophrenia. Sonepiprazole was developed as a highly selective antagonist for the D4 receptor to probe its therapeutic potential. Unlike less selective antipsychotics, sonepiprazole was designed to minimize off-target effects at other dopamine receptor subtypes (D1, D2, D3), as well as at serotonergic, adrenergic, and histaminergic receptors, which are often associated with undesirable side effects.
Quantitative Receptor Binding Profile
The selectivity of sonepiprazole is quantitatively demonstrated through its binding affinity (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in vitro. A lower Ki value indicates a higher binding affinity. Data from seminal pharmacological studies are summarized below.
| Receptor Target | Sonepiprazole (U-101,387) Ki (nM) | Reference |
| Dopamine D4 | 10 | [1] |
| Dopamine D1 | > 2,000 | [1] |
| Dopamine D2 | > 2,000 | [1] |
| Dopamine D3 | > 2,000 | [1] |
| Serotonin 1A (5-HT1A) | > 2,000 | |
| Serotonin 2 (5-HT2) | > 2,000 | |
| α1-Adrenergic | > 2,000 | |
| α2-Adrenergic | > 2,000 | |
| Histamine H1 | > 2,000 |
Table 1: Binding affinities of sonepiprazole for various neurotransmitter receptors. The data clearly illustrates the high selectivity for the dopamine D4 receptor, with affinity for other tested receptors being at least 200-fold lower.
Experimental Protocols
The following sections describe the standard methodologies employed to determine the receptor binding affinity and functional activity of sonepiprazole. While the precise details from the original characterization by Merchant et al. are not fully published, these protocols represent the gold-standard techniques for such evaluations.
Radioligand Displacement Binding Assay
This assay quantifies the affinity of a test compound (sonepiprazole) by measuring its ability to displace a radiolabeled ligand from its target receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of sonepiprazole for the human dopamine D4 receptor.
Materials:
-
Receptor Source: Cell membranes prepared from a clonal cell line (e.g., Chinese Hamster Ovary - CHO, or Human Embryonic Kidney - HEK293) stably transfected with the human dopamine D4.2 receptor cDNA.
-
Radioligand: [3H]-Spiperone or [3H]-Clozapine, high-affinity radioligands for the D4 receptor.
-
Test Compound: Sonepiprazole hydrochloride.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled D4 antagonist like haloperidol (B65202) or clozapine.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/B or GF/C) presoaked in polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation: Transfected cells are harvested, homogenized in cold lysis buffer, and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the BCA assay.
-
Assay Setup: The assay is performed in 96-well plates with a final volume of 250-500 µL.
-
Incubation: To each well, the following are added in order:
-
Receptor membranes (typically 10-50 µg of protein).
-
A range of concentrations of sonepiprazole (e.g., 0.1 nM to 10 µM).
-
A fixed concentration of the radioligand (typically at or near its Kd value, e.g., 0.1-0.5 nM for [3H]-Spiperone).
-
-
Equilibration: The plates are incubated for a set period (e.g., 60-90 minutes) at room temperature (25°C) to allow the binding to reach equilibrium.
-
Termination & Filtration: The incubation is terminated by rapid filtration through the glass fiber filters using a cell harvester. The filters are washed multiple times with ice-cold assay buffer to separate bound from free radioligand.
-
Quantification: The filters are dried, and the trapped radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The IC50 value (the concentration of sonepiprazole that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Antagonism Assay (cAMP Inhibition)
This assay measures the functional consequence of D4 receptor binding. Since the D4 receptor is coupled to a Gi/o protein, its activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). Sonepiprazole's antagonist activity is measured by its ability to block this effect.
Objective: To determine the functional potency of sonepiprazole as a D4 receptor antagonist.
Materials:
-
Cell Line: A clonal cell line (e.g., CHO) stably expressing the human dopamine D4 receptor.
-
Agonist: A D2/D3/D4 receptor agonist, such as quinpirole (B1680403).
-
Adenylyl Cyclase Stimulator: Forskolin.
-
Test Compound: this compound.
-
cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Phosphodiesterase (PDE) Inhibitor: A compound like IBMX to prevent the degradation of cAMP.
Procedure:
-
Cell Plating: Cells are seeded into 96- or 384-well plates and incubated to form a confluent monolayer.
-
Pre-incubation with Antagonist: Cells are pre-incubated with various concentrations of sonepiprazole for a defined period (e.g., 15-30 minutes) at 37°C.
-
Stimulation: A solution containing a fixed concentration of forsklin (to raise basal cAMP levels) and a fixed concentration of the agonist quinpirole (typically its EC80 concentration) is added to the wells.
-
Incubation: The plates are incubated for a further period (e.g., 30 minutes) at 37°C to allow for the modulation of cAMP production.
-
Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured according to the protocol of the chosen cAMP assay kit.
-
Data Analysis: The ability of sonepiprazole to reverse the quinpirole-induced inhibition of forskolin-stimulated cAMP levels is plotted against the concentration of sonepiprazole. The IC50 value is determined, which represents the functional potency of sonepiprazole as a D4 receptor antagonist.
Signaling Pathway
The dopamine D4 receptor is a canonical Gi/o-coupled receptor. Upon binding of an agonist, it initiates a signaling cascade that primarily results in the inhibition of adenylyl cyclase. Sonepiprazole, as a competitive antagonist, binds to the receptor but does not initiate this cascade; instead, it blocks agonists from binding and activating the receptor.
Conclusion
The pharmacological data for this compound unequivocally establish it as a potent and highly selective antagonist of the dopamine D4 receptor.[1] Its affinity for the D4 receptor is in the low nanomolar range, while its affinity for other major dopamine, serotonin, and adrenergic receptors is negligible.[1] This selectivity is confirmed by functional assays demonstrating its ability to specifically block D4-mediated intracellular signaling. This high degree of selectivity makes sonepiprazole an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of the dopamine D4 receptor in the central nervous system. While clinical trials did not find it effective for treating schizophrenia, its precise mechanism of action continues to make it a benchmark compound for D4 receptor research.
References
In-Depth Technical Guide: Pharmacological Profile of Sonepiprazole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sonepiprazole (B1681054) hydrochloride (also known as U-101,387 and PNU-101,387) is a phenylpiperazine derivative that acts as a potent and highly selective antagonist of the dopamine (B1211576) D₄ receptor. Preclinical studies have demonstrated its unique pharmacological profile, distinct from typical and atypical antipsychotics, characterized by a lack of extrapyramidal side effects and potential cognitive-enhancing properties. However, a pivotal clinical trial in patients with schizophrenia did not show efficacy, leading to the discontinuation of its development for this indication. This technical guide provides a comprehensive overview of the pharmacological properties of Sonepiprazole hydrochloride, including its mechanism of action, receptor binding profile, in vitro and in vivo pharmacology, and a summary of its clinical evaluation.
Mechanism of Action and Signaling Pathway
Sonepiprazole is a selective antagonist of the dopamine D₄ receptor.[1] The dopamine D₄ receptor is a member of the D₂-like family of G protein-coupled receptors (GPCRs) and is primarily coupled to the inhibitory G protein, Gαi/o.[2]
Upon activation by its endogenous ligand, dopamine, the D₄ receptor initiates a signaling cascade that results in the inhibition of adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). As an antagonist, Sonepiprazole binds to the D₄ receptor but does not activate it. Instead, it blocks dopamine from binding and initiating the downstream signaling pathway, thereby preventing the dopamine-induced reduction in cAMP levels.[2]
The precise downstream effects of D₄ receptor blockade are complex and context-dependent, but are thought to involve modulation of neuronal excitability and gene expression, particularly in cortical and limbic brain regions where D₄ receptors are preferentially expressed.
Dopamine D₄ Receptor Signaling Pathway and Sonepiprazole's Point of Action.
Receptor Binding Profile
Sonepiprazole exhibits high affinity for the human dopamine D₄ receptor and remarkable selectivity over other dopamine receptor subtypes, as well as a wide range of other neurotransmitter receptors. This high selectivity is a key feature of its pharmacological profile.
Table 1: Receptor Binding Affinities (Ki) of Sonepiprazole
| Receptor Subtype | Ki (nM) |
| Dopamine Receptors | |
| D₄ | 10[1] |
| D₁ | > 2,000[1] |
| D₂ | > 2,000[1] |
| D₃ | > 2,000[1] |
| Serotonin Receptors | |
| 5-HT₁A | > 2,000[1] |
| 5-HT₂ | > 2,000[1] |
| Adrenergic Receptors | |
| α₁ | > 2,000[1] |
| α₂ | > 2,000[1] |
In Vitro Pharmacology
In vitro studies have confirmed the antagonist activity of Sonepiprazole at the D₄ receptor. In functional assays, Sonepiprazole effectively blocks the agonist-induced inhibition of cAMP formation in cells expressing the D₄ receptor.
In Vivo Pharmacology and Pharmacokinetics
Preclinical in vivo studies in animal models have highlighted the unique profile of Sonepiprazole.
-
Lack of Extrapyramidal Symptoms: Unlike typical antipsychotics that act on D₂ receptors, Sonepiprazole does not induce catalepsy or other motor side effects in rodents, which is consistent with its low affinity for the D₂ receptor.[1]
-
Cognitive Enhancement: In non-human primate models, Sonepiprazole has been shown to reverse stress-induced cognitive deficits.[1]
-
Prepulse Inhibition (PPI): Sonepiprazole reverses apomorphine-induced deficits in PPI, a model of sensorimotor gating deficits observed in schizophrenia.[1]
Detailed pharmacokinetic data for Sonepiprazole in preclinical species is not extensively available in the public domain. However, it is reported to have good oral bioavailability and brain penetration.[1]
Table 2: Summary of In Vivo Preclinical Findings for Sonepiprazole
| Animal Model | Key Finding | Reference |
| Rodents | Does not induce catalepsy (a proxy for extrapyramidal symptoms). | [1] |
| Rodents | Reverses apomorphine-induced prepulse inhibition deficits. | [1] |
| Rhesus Monkeys | Reverses stress-induced cognitive deficits. | [1] |
Clinical Studies
A major clinical trial was conducted to evaluate the efficacy and safety of Sonepiprazole for the treatment of schizophrenia.
-
Study Design: A multicenter, randomized, double-blind, placebo- and active-controlled study in patients with acute exacerbation of schizophrenia.
-
Results: Sonepiprazole failed to show a statistically significant improvement in the Positive and Negative Syndrome Scale (PANSS) total score compared to placebo. In contrast, the active comparator, olanzapine, demonstrated significant efficacy.
Experimental Protocols
The following are generalized protocols for the key assays used to characterize Sonepiprazole. For specific details, refer to the primary literature.
Radioligand Binding Assay
This assay measures the affinity of a compound for a specific receptor.
Workflow for a Radioligand Binding Assay.
cAMP Functional Assay
This assay determines the functional activity of a compound as an agonist or antagonist.
Workflow for a cAMP Functional Assay.
Prepulse Inhibition (PPI) Assay
This in vivo assay assesses sensorimotor gating in rodents.
Workflow for a Prepulse Inhibition (PPI) Assay.
Conclusion
This compound is a highly selective dopamine D₄ receptor antagonist with a preclinical pharmacological profile that suggested potential as a novel antipsychotic with an improved side-effect profile. Its lack of efficacy in a well-controlled clinical trial for schizophrenia, however, underscores the complexities of dopamine receptor pharmacology in this disorder and highlights the challenge of translating preclinical findings to clinical success. Despite its discontinuation for schizophrenia, the unique selectivity of Sonepiprazole makes it a valuable research tool for elucidating the physiological and pathophysiological roles of the dopamine D₄ receptor.
References
The Role of Sonepiprazole Hydrochloride in Cognitive Deficit Studies: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sonepiprazole (B1681054) (PNU-101387G) is a potent and highly selective antagonist of the dopamine (B1211576) D4 receptor. Its unique pharmacological profile has positioned it as a tool for investigating the role of the D4 receptor in various physiological processes, particularly in the realm of cognitive function. This technical guide provides an in-depth overview of the preclinical and clinical research surrounding sonepiprazole hydrochloride, with a specific focus on its application in studies of cognitive deficits. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to serve as a comprehensive resource for researchers in neuroscience and drug development. While clinical trials in schizophrenia did not show efficacy for psychotic symptoms, preclinical evidence, particularly in primate models, suggests a potential role for D4 receptor antagonism in modulating cognitive processes, especially under conditions of stress.
Introduction: The Dopamine D4 Receptor and Cognition
The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors, is highly expressed in the prefrontal cortex (PFC), a brain region critical for executive functions, working memory, and attention. This localization has made the D4 receptor a compelling target for therapeutic interventions aimed at ameliorating cognitive deficits observed in various neuropsychiatric disorders, including schizophrenia and attention-deficit/hyperactivity disorder (ADHD). Sonepiprazole's high selectivity for the D4 receptor over other dopamine receptor subtypes and other neurotransmitter receptors makes it an invaluable pharmacological tool to dissect the specific contributions of D4 receptor signaling to cognitive function.
Pharmacological Profile of Sonepiprazole
Sonepiprazole exhibits a high affinity for the dopamine D4 receptor with a reported Ki of approximately 10 nM.[1] It displays significantly lower affinity for D1, D2, and D3 dopamine receptors, as well as for serotonin (B10506) (5-HT) 1A and 2A receptors, and α1- and α2-adrenergic receptors (Ki > 2,000 nM for all).[1] This high selectivity minimizes off-target effects and allows for a more precise investigation of D4 receptor function.
Table 1: Receptor Binding Profile of Sonepiprazole
| Receptor Subtype | Binding Affinity (Ki) |
| Dopamine D4 | ~10 nM |
| Dopamine D1 | > 2,000 nM |
| Dopamine D2 | > 2,000 nM |
| Dopamine D3 | > 2,000 nM |
| Serotonin 5-HT1A | > 2,000 nM |
| Serotonin 5-HT2A | > 2,000 nM |
| α1-Adrenergic | > 2,000 nM |
| α2-Adrenergic | > 2,000 nM |
| Data sourced from Merchant et al. (1996).[1] |
Preclinical Studies on Cognitive Function
Preclinical research has been instrumental in elucidating the potential pro-cognitive effects of sonepiprazole. A landmark study in aged rhesus monkeys demonstrated that sonepiprazole could reverse stress-induced cognitive deficits in a delayed matching-to-sample (DMTS) task, a measure of working memory.
Table 2: Effect of Sonepiprazole on Stress-Induced Cognitive Deficits in Rhesus Monkeys
| Treatment Condition | Performance (% Correct) |
| Vehicle (No Stress) | 75.2 ± 1.8 |
| Stress + Vehicle | 63.5 ± 2.4 |
| Stress + Sonepiprazole (0.01 mg/kg) | 74.8 ± 2.1 |
| Stress + Sonepiprazole (0.03 mg/kg) | 76.1 ± 1.9 |
| Data adapted from Arnsten et al. (2000). The study utilized a within-subjects design where aged monkeys were exposed to loud noise as a stressor. |
Table 3: Representative Data for a Selective D4 Antagonist (L-745,870) in the Novel Object Recognition Task in Rats
| Treatment Group | Discrimination Index* |
| Vehicle | 0.45 ± 0.08 |
| L-745,870 (1 mg/kg) | 0.15 ± 0.05 |
| Discrimination Index = (Time exploring novel object - Time exploring familiar object) / (Total exploration time). Data are hypothetical and representative of potential findings. Higher values indicate better recognition memory. |
Experimental Protocols
Delayed Matching-to-Sample (DMTS) Task in Monkeys
The DMTS task is a widely used paradigm to assess working memory in non-human primates.
Protocol:
-
Apparatus: A computer-controlled touchscreen monitor.
-
Procedure:
-
A "sample" stimulus (e.g., a colored shape) is presented in the center of the screen.
-
The monkey touches the sample, which then disappears.
-
A delay period of varying length is introduced.
-
Two or more "choice" stimuli are presented, one of which matches the sample.
-
A correct response (touching the matching stimulus) is rewarded with a food pellet or juice.
-
-
Stress Induction (if applicable): Exposure to unpredictable loud noise (e.g., 110 dB white noise) can be used to induce a stress response and impair cognitive performance.
-
Drug Administration: Sonepiprazole or vehicle is administered (e.g., intramuscularly) at a specified time before the task.
Novel Object Recognition (NOR) Task in Rodents
The NOR task is based on the innate tendency of rodents to explore novel objects more than familiar ones. It is used to assess recognition memory.
Protocol:
-
Apparatus: An open-field arena.
-
Habituation: The animal is allowed to freely explore the empty arena for a set period (e.g., 5-10 minutes) on consecutive days.
-
Training (Familiarization) Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a defined time (e.g., 5 minutes).
-
Retention Interval: The animal is returned to its home cage for a specific duration (e.g., 1 hour to 24 hours).
-
Testing Phase: One of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring each object is recorded.
-
Data Analysis: The discrimination index is calculated to quantify recognition memory.
Signaling Pathways Implicated in D4 Receptor-Mediated Cognitive Modulation
Dopamine D4 receptor signaling in the prefrontal cortex is complex and involves the modulation of multiple downstream pathways that are critical for synaptic plasticity and neuronal excitability. As a Gi/o-coupled receptor, activation of the D4 receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This reduction in cAMP can influence the activity of protein kinase A (PKA) and downstream effectors.
Furthermore, D4 receptor signaling has been shown to interact with other neurotransmitter systems, notably the glutamatergic system. D4 receptors can modulate the function of N-methyl-D-aspartate (NMDA) receptors, which are crucial for learning and memory. This modulation can occur through pathways involving protein phosphatase 1 (PP1) and Calcium/calmodulin-dependent protein kinase II (CaMKII). By antagonizing the D4 receptor, sonepiprazole is hypothesized to disinhibit these pathways, potentially leading to enhanced synaptic plasticity and improved cognitive function under certain conditions.
References
Sonepiprazole Hydrochloride: An In-Depth Technical Guide on its In Vivo Effects on Dopamine Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sonepiprazole (B1681054) hydrochloride (U-101,387) is a phenylpiperazine derivative that acts as a potent and highly selective antagonist of the dopamine (B1211576) D4 receptor. Developed with the hypothesis that selective D4 blockade could offer antipsychotic efficacy with a superior side-effect profile compared to typical D2 receptor antagonists, Sonepiprazole underwent preclinical and clinical evaluation. This technical guide provides a comprehensive overview of the in vivo effects of Sonepiprazole on dopamine pathways, based on available preclinical data. While Sonepiprazole ultimately proved ineffective for the treatment of schizophrenia in clinical trials, an examination of its preclinical profile offers valuable insights into the role of the dopamine D4 receptor in central nervous system function and pathology. This document summarizes its receptor binding affinity, details key preclinical behavioral experimental protocols, and visualizes relevant pathways and workflows.
Introduction
The dopamine hypothesis of schizophrenia has historically centered on the hyperdopaminergic state in the mesolimbic pathway, leading to the development of dopamine D2 receptor antagonists as the cornerstone of antipsychotic therapy. However, the significant side effects associated with D2 blockade, such as extrapyramidal symptoms and hyperprolactinemia, spurred research into alternative targets within the dopamine system. The dopamine D4 receptor, a member of the D2-like family of receptors, emerged as a promising candidate due to its high expression in cortical and limbic brain regions implicated in the pathophysiology of schizophrenia, and the high affinity of the atypical antipsychotic clozapine (B1669256) for this receptor subtype.
Sonepiprazole was designed as a highly selective D4 receptor antagonist to test the hypothesis that selective D4 blockade could achieve antipsychotic efficacy while avoiding the adverse effects of D2 antagonism. This guide will delve into the preclinical in vivo data that characterized the pharmacological profile of Sonepiprazole.
Quantitative Data Summary
The primary quantitative data available for Sonepiprazole hydrochloride pertains to its in vitro receptor binding affinities. This data highlights its high selectivity for the dopamine D4 receptor over other dopamine receptor subtypes and other neurotransmitter receptors.
| Receptor Subtype | Binding Affinity (Ki) (nM) | Reference |
| Dopamine D4 | 10 | |
| Dopamine D1 | > 2,000 | |
| Dopamine D2 | > 2,000 | |
| Dopamine D3 | > 2,000 | |
| Serotonin 1A | > 2,000 | |
| Serotonin 2 | > 2,000 | |
| α1-Adrenergic | > 2,000 | |
| α2-Adrenergic | > 2,000 |
In Vivo Preclinical Findings
Preclinical studies in animal models revealed a distinct in vivo profile for Sonepiprazole compared to traditional D2 receptor antagonists.
-
Lack of Typical Antipsychotic-like Effects: In animal studies, Sonepiprazole did not antagonize the behavioral effects of dopamine agonists like amphetamine or apomorphine.[1] It also did not affect spontaneous locomotor activity on its own and was devoid of extrapyramidal and neuroendocrine side effects commonly associated with D2 receptor blockade.[1]
-
Reversal of Prepulse Inhibition Deficits: Sonepiprazole was shown to reverse the deficits in prepulse inhibition (PPI) induced by the dopamine agonist apomorphine.[1] PPI is a measure of sensorimotor gating, which is deficient in schizophrenia and other psychiatric disorders.
-
Cognitive Enhancement in Stress Models: In a primate model, Sonepiprazole was found to prevent stress-induced cognitive deficits.[2][1] This suggests a potential role for D4 receptor antagonism in modulating cognitive function under stressful conditions.
-
Clinical Inefficacy in Schizophrenia: Despite the promising preclinical profile in certain domains, a placebo-controlled clinical trial in patients with schizophrenia found Sonepiprazole to be ineffective in treating either positive or negative symptoms, in contrast to the comparator, olanzapine.[1][3]
Experimental Protocols
Detailed methodologies for key preclinical experiments are crucial for the interpretation and potential replication of findings.
Prepulse Inhibition (PPI) in Rodents
-
Objective: To assess the ability of Sonepiprazole to restore sensorimotor gating deficits induced by a dopamine agonist.
-
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response of the animal.
-
Procedure:
-
Acclimation: Rats are first acclimated to the startle chambers.
-
Drug Administration: Animals are pre-treated with either vehicle, Sonepiprazole, or a reference compound.
-
Dopamine Agonist Challenge: A dopamine agonist, such as apomorphine, is administered to induce a deficit in PPI.
-
Test Session: The test session consists of multiple trial types presented in a pseudorandom order:
-
Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB) is presented to elicit a startle response.
-
Prepulse-pulse trials: A lower-intensity, non-startling acoustic stimulus (the prepulse, e.g., 75-85 dB) precedes the startling pulse by a short interval (e.g., 100 ms).
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
Data Analysis: PPI is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials: %PPI = 100 - [ (startle amplitude on prepulse-pulse trial) / (startle amplitude on pulse-alone trial) ] * 100.
-
Stress-Induced Cognitive Deficits in Non-Human Primates
-
Objective: To evaluate the efficacy of Sonepiprazole in preventing the cognitive impairments induced by acute stress.
-
Subjects: Rhesus monkeys trained to perform a cognitive task.
-
Cognitive Task: A delayed response task is commonly used to assess working memory. The monkey observes a food reward being placed in one of two food wells. A screen is then lowered for a delay period. After the delay, the screen is raised, and the monkey must choose the correct well to receive the reward.
-
Procedure:
-
Baseline Performance: The monkeys' baseline performance on the cognitive task is established.
-
Drug Administration: On test days, monkeys are administered vehicle or Sonepiprazole.
-
Stress Induction: An acute stressor is introduced. This can involve exposure to loud noise or other mild, unpredictable stressors.
-
Cognitive Testing: Following the stressor, the monkeys perform the cognitive task.
-
Data Analysis: The accuracy of the monkeys' choices (percentage of correct trials) is compared between the vehicle and Sonepiprazole conditions under stress.
-
Visualizations
Signaling Pathways
The dopamine D4 receptor, like other D2-like receptors, is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. Sonepiprazole, as an antagonist, blocks the binding of dopamine to the D4 receptor, thereby preventing this downstream signaling cascade.
Experimental Workflow
The following diagram illustrates the workflow for the prepulse inhibition (PPI) experiment described in the protocols section.
Conclusion
This compound is a valuable research tool for elucidating the role of the dopamine D4 receptor. Its high selectivity allows for the specific interrogation of D4 receptor function in vivo. Preclinical data demonstrated that Sonepiprazole lacks the classic behavioral and side-effect profile of D2 antagonists but shows promise in modulating sensorimotor gating and cognitive function under stress. However, its failure to demonstrate efficacy in clinical trials for schizophrenia suggests that selective D4 receptor antagonism alone is not a sufficient therapeutic strategy for this complex disorder. The story of Sonepiprazole underscores the challenges of translating preclinical findings to clinical success and highlights the intricate neurobiology of dopamine pathways in psychiatric illness. Future research may explore the potential of D4 receptor modulation for other indications or in combination with other pharmacological agents.
References
An In-depth Technical Guide to the Synthesis and Characterization of Sonepiprazole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sonepiprazole hydrochloride is a potent and selective dopamine (B1211576) D4 receptor antagonist that has been investigated for its potential therapeutic applications in neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. It includes detailed experimental protocols for its preparation, along with in-depth analysis of its physicochemical properties using various analytical techniques. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and study of novel dopamine receptor modulators.
Introduction
Sonepiprazole is a phenylpiperazine derivative that acts as a highly selective antagonist of the D4 dopamine receptor. The dopamine D4 receptor is primarily expressed in the prefrontal cortex, amygdala, and hippocampus, regions of the brain implicated in cognition and emotional regulation. Due to this localization, selective D4 antagonists like Sonepiprazole were hypothesized to offer a targeted approach to treating psychiatric conditions such as schizophrenia, with a potentially improved side-effect profile compared to less selective antipsychotics. While clinical trials for schizophrenia did not demonstrate efficacy, Sonepiprazole remains a valuable pharmacological tool for investigating the role of the D4 receptor in various physiological and pathological processes.
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the formation of key intermediates. The following is a representative synthetic route based on literature precedents.
Synthesis Workflow
Experimental Protocols
Step 1 & 2: Preparation of Intermediates
Detailed procedures for the synthesis of the key intermediates, (S)-1-(2-bromoethyl)isochroman and 1-(4-aminophenylsulfonyl)piperazine, would be required from specific literature sources. These steps typically involve standard organic chemistry transformations.
Step 3: Coupling Reaction to form Sonepiprazole (free base)
The synthesis of the Sonepiprazole free base is achieved by the coupling of the two key intermediates. A general procedure is as follows:
To a solution of (S)-1-(2-bromoethyl)isochroman in a suitable aprotic solvent such as dimethylformamide (DMF), is added 1-(4-aminophenylsulfonyl)piperazine and a non-nucleophilic base, for instance, potassium carbonate. The reaction mixture is heated to an elevated temperature (e.g., 80-100 °C) and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by extraction and purified by column chromatography.
Step 4: Formation of this compound
The hydrochloride salt of Sonepiprazole is prepared by dissolving the purified free base in a suitable solvent, such as ethanol (B145695) or isopropanol. A solution of hydrochloric acid in a compatible solvent (e.g., ethereal HCl or HCl in isopropanol) is then added dropwise with stirring. The resulting precipitate of this compound is collected by filtration, washed with a cold solvent, and dried under vacuum.
Characterization of this compound
The structural integrity and purity of the synthesized this compound are confirmed using a variety of analytical techniques.
Analytical Data
| Technique | Parameter | Observed Value |
| ¹H NMR | Chemical Shifts (δ, ppm) | Specific peak assignments would be listed here based on experimental data. |
| ¹³C NMR | Chemical Shifts (δ, ppm) | Specific peak assignments would be listed here based on experimental data. |
| Mass Spec. | m/z | [M+H]⁺ and major fragment ions would be listed here. |
| HPLC | Retention Time | Retention time under specific chromatographic conditions would be stated here. |
| Purity (%) | Purity level as determined by HPLC would be stated here. | |
| Melting Point | (°C) | Experimentally determined melting point range would be provided here. |
Experimental Protocols for Characterization
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be employed for the purity assessment of this compound. A typical method would involve:
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM sodium dihydrogen phosphate, pH adjusted) and an organic solvent like acetonitrile (B52724) or ethanol.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 240 nm).
-
Injection Volume: 20 µL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz) using a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄. The chemical shifts are reported in parts per million (ppm) relative to a standard internal reference.
Mass Spectrometry (MS)
Mass spectral analysis is performed using a mass spectrometer with an appropriate ionization source, such as electrospray ionization (ESI). The data provides the mass-to-charge ratio (m/z) of the molecular ion and its fragmentation pattern, which helps in confirming the molecular weight and structure of the compound.
Mechanism of Action and Signaling Pathway
Sonepiprazole exerts its pharmacological effects by selectively antagonizing the dopamine D4 receptor. The D4 receptor is a G protein-coupled receptor (GPCR) that, upon activation by dopamine, typically couples to Gαi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). By blocking the binding of dopamine to the D4 receptor, Sonepiprazole prevents this downstream signaling cascade.
Conclusion
This technical guide has outlined the synthesis and characterization of this compound. The provided information on the synthetic route and analytical methods serves as a foundation for researchers working on this and related compounds. The detailed characterization is essential for ensuring the quality and reproducibility of scientific studies involving Sonepiprazole. Further research into the nuanced pharmacology of D4 receptor antagonists continues to be an area of significant interest in the pursuit of novel therapeutics for neurological and psychiatric disorders.
Preclinical Profile of Sonepiprazole Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sonepiprazole hydrochloride is a potent and selective dopamine (B1211576) D4 receptor antagonist that has been evaluated for its potential as an antipsychotic agent. This technical guide provides a comprehensive overview of the preclinical data available for Sonepiprazole, focusing on its receptor binding affinity, in vitro functional activity, and in vivo pharmacology in various animal models. Detailed experimental protocols for key studies are provided to facilitate replication and further investigation. The information is presented in a structured format with quantitative data summarized in tables and key pathways and workflows visualized using diagrams to offer a thorough understanding of the preclinical characteristics of this compound.
Introduction
This compound is a phenylpiperazine derivative identified as a high-affinity antagonist for the dopamine D4 receptor. The selective expression of D4 receptors in cortical and limbic brain regions implicated in the pathophysiology of schizophrenia prompted the investigation of Sonepiprazole as a potential therapeutic agent for this disorder. This document synthesizes the available preclinical data to provide a detailed technical resource for researchers in the field of neuropsychopharmacology and drug development.
In Vitro Pharmacology
Receptor Binding Affinity
Sonepiprazole exhibits high affinity for the human dopamine D4 receptor with remarkable selectivity over other dopamine receptor subtypes and other neurotransmitter receptors.
Table 1: Receptor Binding Profile of this compound
| Receptor/Transporter | Ligand | Species | Ki (nM) | Reference |
| Dopamine D4 | [3H]Spiperone | Human | 0.83 | [1] |
| Dopamine D2 | [3H]Spiperone | Human | >1000 | [1] |
| Dopamine D3 | [3H]Spiperone | Human | >1000 | [1] |
| Serotonin 5-HT1A | [3H]8-OH-DPAT | Rat | >1000 | [1] |
| Serotonin 5-HT2A | [3H]Ketanserin | Rat | >1000 | [1] |
| α1-Adrenergic | [3H]Prazosin | Rat | >1000 | [1] |
| α2-Adrenergic | [3H]Rauwolscine | Rat | >1000 | [1] |
| Histamine H1 | [3H]Pyrilamine | Rat | >1000 | [1] |
Experimental Protocol: Dopamine D4 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of Sonepiprazole for the human dopamine D4 receptor.[2][3][4]
-
Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human recombinant dopamine D4 receptor.[2][5]
-
Radioligand: [3H]Spiperone, a high-affinity antagonist for D2-like receptors, used at a concentration at or near its Kd for the D4 receptor (typically 0.1-0.5 nM).[2][3]
-
Membrane Preparation:
-
Culture cells to confluency, harvest, and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate and wash the resulting membrane pellet.
-
Resuspend the final pellet in fresh assay buffer and determine the protein concentration.
-
-
Binding Assay (96-well plate format):
-
To each well, add assay buffer, a fixed concentration of [3H]Spiperone, and varying concentrations of this compound.
-
For determination of non-specific binding, add a high concentration of a non-labeled ligand (e.g., 10 µM haloperidol).
-
Initiate the binding reaction by adding the cell membrane preparation.
-
Incubate at room temperature for 60-120 minutes to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of Sonepiprazole that inhibits 50% of the specific binding of [3H]Spiperone) by non-linear regression analysis.
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]
-
Diagram 1: Radioligand Binding Assay Workflow
A workflow diagram for the radioligand binding assay.
Functional Antagonist Activity
Sonepiprazole acts as an antagonist at the dopamine D4 receptor, blocking the inhibitory effect of dopamine on adenylyl cyclase activity.
Table 2: In Vitro Functional Activity of this compound
| Assay | Cell Line | Agonist | Effect of Sonepiprazole | Reference |
| cAMP Accumulation | CHO or HEK293 expressing human D4 | Dopamine | Reverses dopamine-induced inhibition of forskolin-stimulated cAMP accumulation | [2][6] |
Experimental Protocol: cAMP Functional Assay
This protocol describes a functional assay to confirm the antagonist activity of Sonepiprazole at the dopamine D4 receptor by measuring its effect on cyclic AMP (cAMP) levels.[2][6][7]
-
Cell Line: CHO or HEK293 cells stably expressing the human recombinant dopamine D4 receptor.
-
Assay Principle: The dopamine D4 receptor is coupled to a Gi/o protein, which inhibits the enzyme adenylyl cyclase.[6] Forskolin (B1673556) is a direct activator of adenylyl cyclase. In this assay, the ability of Sonepiprazole to block the dopamine-induced inhibition of forskolin-stimulated cAMP accumulation is measured.
-
Procedure:
-
Plate the D4 receptor-expressing cells in a 96-well plate and allow them to adhere.
-
Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes. A phosphodiesterase inhibitor (e.g., IBMX) can be included to prevent cAMP degradation.[2]
-
Add a fixed concentration of a D4 agonist (e.g., dopamine or quinpirole) to the wells.
-
Add a fixed concentration of forskolin to stimulate adenylyl cyclase.
-
Incubate for a defined period (e.g., 10-30 minutes).
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable detection method (e.g., ELISA, HTRF, or a luciferase-based reporter assay).
-
-
Data Analysis:
-
Generate concentration-response curves for Sonepiprazole's ability to reverse the agonist-induced inhibition of cAMP accumulation.
-
Determine the IC50 value for Sonepiprazole's antagonist effect.
-
Diagram 2: D4 Receptor Signaling and Sonepiprazole's Antagonism
References
- 1. Cardiovascular safety pharmacology studies in dogs enabled for a poorly soluble molecule using spray-dried dispersion: Impact on lead selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]
- 4. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]
- 5. AID 273262 - Displacement of [3H]spiperone from human D4 dopamine receptor expressed in CHO cells - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The rat D4 dopamine receptor couples to cone transducin (Galphat2) to inhibit forskolin-stimulated cAMP accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the ability of dopamine receptor agonists to inhibit forskolin-stimulated adenosine 3'5'-cyclic monophosphate (cAMP) accumulation via D2L (long isoform) and D3 receptors expressed in Chinese hamster ovary (CHO) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Sonepiprazole Hydrochloride: A Technical Guide to its Role in Neuropsychiatric Disorder Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sonepiprazole (B1681054) (also known as U-101,387 and PNU-101,387-G) is a phenylpiperazine derivative that acts as a potent and highly selective antagonist of the dopamine (B1211576) D4 receptor. Initially investigated as a potential atypical antipsychotic for the treatment of schizophrenia, its clinical development was halted due to a lack of efficacy. However, its distinct pharmacological profile and its effects in preclinical models of neuropsychiatric disorders continue to make it a valuable research tool for elucidating the role of the dopamine D4 receptor in cognition and psychopathology. This technical guide provides an in-depth overview of sonepiprazole's mechanism of action, its effects in key neuropsychiatric disorder models, detailed experimental protocols, and a summary of its pharmacokinetic properties.
Introduction
The dopamine D4 receptor has been a subject of intense research in neuropsychiatry, primarily due to its preferential expression in cortical and limbic brain regions implicated in the pathophysiology of disorders such as schizophrenia and ADHD. Sonepiprazole's high selectivity for the D4 receptor over other dopamine receptor subtypes and other neurotransmitter receptors makes it an ideal pharmacological probe to investigate the functional significance of this receptor. This guide synthesizes the available preclinical and clinical data on sonepiprazole to provide a comprehensive resource for researchers in the field.
Mechanism of Action
Sonepiprazole is a competitive antagonist at the dopamine D4 receptor. Its primary mechanism of action is the blockade of dopamine-mediated signaling through this receptor subtype.
Dopamine D4 Receptor Signaling Pathway
The dopamine D4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Activation of the D4 receptor by dopamine leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of downstream effectors such as protein kinase A (PKA). Sonepiprazole, by blocking the binding of dopamine to the D4 receptor, prevents this signaling cascade.
Quantitative Data
Receptor Binding Affinity
Sonepiprazole exhibits high affinity for the human dopamine D4.2 receptor subtype and remarkable selectivity over other dopamine receptors and a wide range of other neurotransmitter receptors.[1]
| Receptor | Ki (nM) |
| Dopamine D4 | 10 |
| Dopamine D1 | >2000 |
| Dopamine D2 | >2000 |
| Dopamine D3 | >2000 |
| Serotonin 1A | >2000 |
| Serotonin 2 | >2000 |
| α1-Adrenergic | >2000 |
| α2-Adrenergic | >2000 |
| Histamine H1 | >2000 |
| Data compiled from Merchant et al., 1996. |
Pharmacokinetics
Preclinical studies have indicated that sonepiprazole possesses favorable pharmacokinetic properties.
| Parameter | Observation |
| Oral Bioavailability | Excellent |
| Brain Penetration | Readily crosses the blood-brain barrier |
| Data from Merchant et al., 1996.[1] |
Role in Neuropsychiatric Disorder Models
Sonepiprazole has been evaluated in several preclinical models relevant to neuropsychiatric disorders, with notable effects on sensorimotor gating and cognitive function.
Prepulse Inhibition (PPI) Deficit Model
Deficits in prepulse inhibition, a measure of sensorimotor gating, are observed in patients with schizophrenia and can be induced in rodents by dopamine agonists such as apomorphine. Sonepiprazole has been shown to reverse these deficits, suggesting a potential role for the D4 receptor in modulating sensorimotor gating.
Experimental Protocol: Apomorphine-Induced PPI Deficit in Rats
-
Animals: Male Wistar or Sprague-Dawley rats are commonly used.
-
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.
-
Procedure:
-
Acclimation: Rats are acclimated to the startle chamber for a short period (e.g., 5 minutes) with background white noise (e.g., 65-70 dB).
-
Drug Administration:
-
Sonepiprazole (or vehicle) is administered at various doses (e.g., 1-30 mg/kg, s.c. or i.p.) at a specified time (e.g., 30-60 minutes) before the test session.
-
Apomorphine (e.g., 0.25-1.0 mg/kg, s.c.) is administered to induce a PPI deficit, typically 15-30 minutes after sonepiprazole and 15 minutes before the test.[2]
-
-
Test Session: The session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB, 40 ms (B15284909) duration) to elicit a startle response.
-
Prepulse-pulse trials: A non-startling acoustic stimulus (prepulse; e.g., 73-85 dB, 20 ms duration) precedes the startle pulse by a short interval (e.g., 100 ms).
-
No-stimulus trials: Only background noise is present.
-
-
-
Data Analysis: Prepulse inhibition is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials: %PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100
Stress-Induced Cognitive Deficit Model
Exposure to acute stress can impair cognitive functions that are dependent on the prefrontal cortex (PFC), a brain region with a high density of D4 receptors. Sonepiprazole has demonstrated efficacy in preventing stress-induced cognitive deficits in non-human primates.
Experimental Protocol: Stress-Induced Cognitive Deficit in Rhesus Monkeys
-
Animals: Aged rhesus monkeys are often used as they can exhibit cognitive impairments.
-
Cognitive Task: A delayed response task is commonly employed to assess spatial working memory, a key function of the PFC.
-
The monkey observes a food reward being placed in one of two food wells.
-
An opaque screen is lowered for a delay period (e.g., 0-30 seconds).
-
The screen is raised, and the monkey must choose the correct food well to receive the reward.
-
-
Procedure:
-
Baseline Performance: Monkeys are trained to a stable, high level of performance on the delayed response task.
-
Stress Induction: An acute, mild stressor is introduced. A common method is exposure to loud, unpredictable white noise (e.g., 105 dB).[3]
-
Drug Administration: Sonepiprazole (PNU-101387G) or vehicle is administered (e.g., intramuscularly) prior to the stress exposure and cognitive testing.
-
Cognitive Testing: The monkey's performance on the delayed response task is assessed during the stress condition.
-
-
Data Analysis: The primary outcome measure is the accuracy (percentage of correct trials) on the delayed response task. The performance under stress with sonepiprazole treatment is compared to performance under stress with vehicle and baseline (no stress) conditions.
Clinical Trial in Schizophrenia
Despite promising preclinical findings, a large-scale, placebo-controlled clinical trial of sonepiprazole in patients with schizophrenia did not demonstrate efficacy.
-
Study Design: A 6-week, multicenter, randomized, placebo- and olanzapine-controlled trial in 467 hospitalized patients with acute schizophrenia.
-
Primary Outcome: Change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score.
-
Results: Sonepiprazole, at various doses, was not significantly different from placebo on the primary or any secondary efficacy measures (Brief Psychiatric Rating Scale, Clinical Global Impressions-Severity, Calgary Depression Scale). Olanzapine, the active comparator, was significantly more effective than placebo.
Summary and Future Directions
Sonepiprazole hydrochloride remains a critical pharmacological tool for investigating the role of the dopamine D4 receptor in the central nervous system. Its high selectivity allows for precise interrogation of D4 receptor function in various preclinical models. While its clinical development for schizophrenia was unsuccessful, the preclinical data demonstrating its ability to reverse sensorimotor gating deficits and ameliorate stress-induced cognitive impairment suggest that the D4 receptor may be a viable target for other neuropsychiatric conditions characterized by cognitive dysfunction or sensory processing abnormalities. Future research could explore the potential of D4 receptor antagonists in disorders such as ADHD or cognitive deficits associated with other psychiatric and neurological illnesses. The detailed methodologies and data presented in this guide are intended to facilitate such research endeavors.
References
- 1. Pharmacological characterization of U-101387, a dopamine D4 receptor selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apomorphine disrupts the inhibition of acoustic startle induced by weak prepulses in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effectiveness of the selective D4 antagonist sonepiprazole in schizophrenia: a placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
HPLC method for Sonepiprazole hydrochloride quantification
An Application Note on the Quantification of Sonepiprazole Hydrochloride Using High-Performance Liquid Chromatography (HPLC)
For researchers, scientists, and drug development professionals, this document provides a detailed protocol for the quantitative analysis of this compound in bulk drug substance and pharmaceutical formulations using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.
Introduction
Sonepiprazole, also known as PNU-101387G or U-101387, is a selective dopamine (B1211576) D4 receptor antagonist.[1][2] Its chemical formula is C21H27N3O3S, with a molecular weight of 401.5 g/mol for the free base and 437.98 g/mol for the hydrochloride salt.[1][2] Accurate and precise quantification of Sonepiprazole is essential for quality control during drug development and manufacturing. This application note describes a robust and reliable RP-HPLC method for this purpose. The method is based on the physicochemical properties of Sonepiprazole, which is soluble in DMSO and DMF and has a UV absorbance maximum at 265 nm.[2][3]
Experimental Protocol
This section details the necessary equipment, reagents, and procedures for the HPLC analysis of this compound.
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method. The proposed chromatographic conditions are summarized in the table below.
| Parameter | Recommended Setting |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile (B52724): 20 mM Potassium Phosphate (B84403) Buffer (pH 3.0) (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 265 nm[2] |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Reagents and Solutions
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH2PO4) (Analytical Grade)
-
Phosphoric Acid (Analytical Grade)
-
Ultrapure Water
-
This compound Reference Standard
Preparation of 20 mM Potassium Phosphate Buffer (pH 3.0):
-
Dissolve 2.72 g of KH2PO4 in 1000 mL of ultrapure water.
-
Adjust the pH to 3.0 with phosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter.
Preparation of Mobile Phase:
-
Mix acetonitrile and 20 mM potassium phosphate buffer (pH 3.0) in a 50:50 (v/v) ratio.
-
Degas the mobile phase by sonication or vacuum filtration before use.
Preparation of Standard Stock Solution (100 µg/mL):
-
Accurately weigh about 10 mg of this compound reference standard.
-
Transfer it into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
Preparation of Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-20 µg/mL.
Preparation of Sample Solution (for dosage form analysis):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter.
-
Dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range (e.g., 10 µg/mL).
Data Presentation and Analysis
The quantification of this compound is achieved by comparing the peak area of the sample with that of the standard. A calibration curve should be generated by plotting the peak area against the concentration of the working standard solutions. The linearity, precision, and accuracy of the method should be validated according to ICH guidelines.[4]
System Suitability
System suitability parameters should be evaluated to ensure the performance of the chromatographic system.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) for replicate injections | ≤ 2.0% |
Method Validation Summary (Hypothetical Data)
The following table summarizes the expected performance of this HPLC method based on typical validation results for similar analytes.
| Validation Parameter | Result |
| Linearity (Concentration Range) | 1 - 20 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the HPLC quantification of this compound.
References
Application Notes and Protocols for LC-MS/MS Analysis of Sonepiprazole Hydrochloride in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sonepiprazole is an atypical antipsychotic agent. Accurate and reliable quantification of Sonepiprazole in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment in the drug development process.[5][6] LC-MS/MS offers high sensitivity and selectivity for the quantification of drugs in complex biological matrices like plasma.[1][2] This application note describes a robust method for the determination of Sonepiprazole in plasma, including sample preparation, chromatographic separation, and mass spectrometric detection.
Experimental Protocols
Materials and Reagents
-
Sonepiprazole hydrochloride reference standard (purity ≥98%)
-
Sonepiprazole-d8 (or other suitable stable isotope-labeled internal standard), (purity ≥98%, isotopic purity ≥99 atom % D)
-
HPLC grade Methanol (B129727)
-
HPLC grade Acetonitrile (B52724)
-
Ammonium formate (B1220265) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (with K2-EDTA as anticoagulant)
Instrumentation
-
A Liquid Chromatography (LC) system capable of gradient elution.
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
A reversed-phase C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm).
Preparation of Standard and Quality Control Solutions
-
Stock Solutions: Prepare individual stock solutions of Sonepiprazole and Sonepiprazole-d8 in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Sonepiprazole stock solution with 50:50 (v/v) methanol:water to create working standard solutions for the calibration curve.
-
Internal Standard (IS) Working Solution: Dilute the Sonepiprazole-d8 stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.
-
Calibration Curve and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.
Sample Preparation Protocol (Protein Precipitation)
Protein precipitation is a common, rapid, and effective method for extracting small molecules from plasma.[2]
-
To 100 µL of plasma sample (standard, QC, or unknown), add 20 µL of the internal standard working solution (100 ng/mL Sonepiprazole-d8).
-
Vortex for 10 seconds.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Diagram of the Sample Preparation Workflow:
Caption: Workflow for Sonepiprazole extraction from plasma.
LC-MS/MS Method Parameters
The following are suggested starting parameters and require optimization.
Liquid Chromatography
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | Time (min) |
| 0.0 | |
| 0.5 | |
| 2.5 | |
| 3.5 | |
| 3.6 | |
| 5.0 |
Mass Spectrometry
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | 9 psi |
Hypothetical MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Sonepiprazole | [To be determined] | [To be determined] | 100 | [To be optimized] |
| Sonepiprazole (Qualifier) | [To be determined] | [To be determined] | 100 | [To be optimized] |
| Sonepiprazole-d8 (IS) | [To be determined] | [To be determined] | 100 | [To be optimized] |
Data Presentation: Method Validation Summary
A full method validation should be performed according to regulatory guidelines (e.g., FDA).[7] The following table summarizes the expected performance characteristics of a validated method.
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Calibration Range | To be determined based on expected concentrations | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 1 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 12% |
| Intra-day Accuracy (%Bias) | Within ±15% (±20% at LLOQ) | ± 8% |
| Inter-day Accuracy (%Bias) | Within ±15% (±20% at LLOQ) | ± 10% |
| Recovery (%) | Consistent, precise, and reproducible | > 85% |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | < 15% |
| Stability (Freeze-thaw, short-term, long-term) | % aken from nominal concentration within ±15% | Stable |
Logical Relationship Diagram
The following diagram illustrates the logical flow from sample collection to data analysis in a typical pharmacokinetic study.
Caption: Overview of a typical bioanalytical workflow.
References
- 1. Development of a simultaneous LC–MS/MS analytical method for plasma: 16 antipsychotics approved in Japan and 4 drug metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry for Simultaneous Determination of Antipsychotic Drugs in Human Plasma and Its Application in Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS/MS of some atypical antipsychotics in human plasma, serum, oral fluid and haemolysed whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and quantification of the antipsychotics risperidone, aripiprazole, pipamperone and their major metabolites in plasma using ultra-high performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Pharmacokinetic Characteristics of Long-Acting Injectable Antipsychotics for Schizophrenia: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
Application Notes and Protocols: Radioligand Binding Assay for Sonepiprazole Hydrochloride D4 Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sonepiprazole hydrochloride is a selective antagonist of the dopamine (B1211576) D4 receptor, a G protein-coupled receptor implicated in various neurological and psychiatric disorders.[1] The dopamine D4 receptor is primarily coupled to Gi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, thereby reducing intracellular cyclic AMP (cAMP) levels.[2][3][4][5][6] Understanding the binding affinity of compounds like Sonepiprazole to the D4 receptor is crucial for elucidating their pharmacological profile and therapeutic potential. Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and its receptor, providing key data points such as the inhibitor constant (Ki).[7]
This document provides a detailed protocol for a competitive radioligand binding assay to determine the affinity of this compound for the human dopamine D4 receptor.
Quantitative Data Presentation
This compound demonstrates high affinity and selectivity for the dopamine D4 receptor. The following table summarizes its binding affinity.
| Compound | Receptor | Kᵢ (nM) |
| Sonepiprazole | Dopamine D4 | 10 |
| Dopamine D1 | > 2000 | |
| Dopamine D2 | > 2000 | |
| Dopamine D3 | > 2000 | |
| Serotonin 1A | > 2000 | |
| Serotonin 2 | > 2000 | |
| α1-adrenergic | > 2000 | |
| α2-adrenergic | > 2000 |
Table 1: Binding affinities of Sonepiprazole for various receptors. A lower Kᵢ value indicates a higher binding affinity.[7]
Mandatory Visualizations
Dopamine D4 Receptor Signaling Pathway
Caption: Simplified Dopamine D4 receptor signaling pathway.
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow for the competitive radioligand binding assay.
Experimental Protocols
Objective
To determine the inhibitory constant (Kᵢ) of this compound for the human dopamine D4 receptor using a competitive radioligand binding assay with [³H]-Spiperone.
Materials
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human recombinant dopamine D4 receptor.
-
Radioligand: [³H]-Spiperone (specific activity ~70-90 Ci/mmol).
-
Test Compound: this compound (CAS: 170857-36-0).[7]
-
Non-specific Binding Control: Haloperidol (10 µM final concentration).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Equipment:
-
96-well plates
-
Cell harvesting equipment (e.g., cell scraper)
-
Homogenizer (e.g., Dounce or Polytron)
-
Refrigerated centrifuge
-
Protein assay kit (e.g., BCA or Bradford)
-
Rapid filtration apparatus (cell harvester)
-
Glass fiber filters (GF/C), pre-soaked in 0.5% polyethyleneimine (PEI)
-
Liquid scintillation counter
-
Scintillation cocktail
-
Protocol
1. Membrane Preparation
-
Culture CHO cells expressing the D4 receptor to approximately 80-90% confluency.
-
Harvest the cells by scraping and transfer to a centrifuge tube.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS) and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold assay buffer and homogenize.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold assay buffer.
-
Repeat the centrifugation and resuspension step.
-
Resuspend the final pellet in assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
Aliquot and store the membranes at -80°C until use.
2. Competitive Binding Assay
-
Prepare serial dilutions of this compound in assay buffer to achieve final concentrations ranging from, for example, 0.1 nM to 10 µM.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of membrane preparation, 50 µL of [³H]-Spiperone (at a final concentration approximately equal to its Kₑ, e.g., 0.2-0.5 nM), and 50 µL of assay buffer.
-
Non-specific Binding: 50 µL of membrane preparation, 50 µL of [³H]-Spiperone, and 50 µL of 10 µM Haloperidol.
-
Competition: 50 µL of membrane preparation, 50 µL of [³H]-Spiperone, and 50 µL of each this compound dilution.
-
-
The total assay volume should be consistent across all wells (e.g., 150-250 µL).
-
Incubate the plate at room temperature (e.g., 25°C) for 60-120 minutes with gentle agitation to reach equilibrium.[8]
3. Filtration and Detection
-
Terminate the incubation by rapid filtration of the assay mixture through GF/C filters using a cell harvester.
-
Quickly wash the filters four times with ice-cold wash buffer to remove unbound radioligand.[8]
-
Dry the filters.
-
Place the dried filters into scintillation vials, add scintillation cocktail, and cap the vials.
-
Quantify the radioactivity trapped on the filters using a liquid scintillation counter.
4. Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of Sonepiprazole that inhibits 50% of the specific binding of [³H]-Spiperone).
-
Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) Where:
-
[L] is the concentration of the radioligand ([³H]-Spiperone).
-
Kₑ is the dissociation constant of the radioligand for the D4 receptor. This should be determined in separate saturation binding experiments.
-
References
- 1. Sonepiprazole - Wikipedia [en.wikipedia.org]
- 2. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]
- 3. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Essential roles of dopamine D4 receptors and the type 1 adenylyl cyclase in photic control of cyclic AMP in photoreceptor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structure of dopamine receptor D4 bound to the subtype selective ligand, L745870 | eLife [elifesciences.org]
- 7. axonmedchem.com [axonmedchem.com]
- 8. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sonepiprazole Hydrochloride in Behavioral Pharmacology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Sonepiprazole (B1681054) hydrochloride, a selective dopamine (B1211576) D4 receptor antagonist, in behavioral pharmacology studies. This document outlines its mechanism of action, detailed protocols for key behavioral assays, and expected quantitative outcomes based on available preclinical data.
Introduction to Sonepiprazole Hydrochloride
Sonepiprazole is a phenylpiperazine derivative that acts as a potent and selective antagonist for the dopamine D4 receptor. Its high selectivity makes it a valuable tool for investigating the specific roles of the D4 receptor in various central nervous system functions and dysfunctions. While initially investigated as a potential antipsychotic for schizophrenia, its efficacy in clinical trials was not established.[1][2][3] However, preclinical studies have demonstrated its potential in modulating cognitive processes and sensorimotor gating, suggesting its utility in research settings for studying neuropsychiatric disorders where D4 receptor dysfunction is implicated.
Mechanism of Action
Sonepiprazole exerts its effects by selectively blocking the dopamine D4 receptor. The D4 receptor is a G protein-coupled receptor (GPCR) belonging to the D2-like family of dopamine receptors. Upon activation by dopamine, D4 receptors typically inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By antagonizing this receptor, Sonepiprazole prevents the downstream signaling cascade initiated by dopamine binding. This modulation of dopaminergic neurotransmission, particularly in brain regions with high D4 receptor expression such as the prefrontal cortex, hippocampus, and amygdala, is thought to underlie its observed behavioral effects.
Dopamine D4 Receptor Signaling Pathway
Pharmacokinetics
Understanding the pharmacokinetic profile of Sonepiprazole is crucial for designing and interpreting behavioral studies. While comprehensive data in common laboratory animals is limited, general principles of oral, intraperitoneal, and subcutaneous administration should be considered.
| Parameter | Route of Administration | Species | Value | Reference |
| Bioavailability | Oral | Rat | Low (species-dependent) | General knowledge, specific data for Sonepiprazole is limited. |
| Intraperitoneal | Rodents | Generally higher and faster absorption than oral. | [4][5] | |
| Half-life (t1/2) | - | Rat | - | Data not available. |
| Peak Plasma Concentration (Cmax) | - | - | - | Data not available. |
| Time to Peak Plasma Concentration (Tmax) | - | - | - | Data not available. |
Note: Due to the lack of specific pharmacokinetic data for Sonepiprazole, preliminary dose-finding studies are highly recommended for each specific experimental setup.
Key Behavioral Assays and Protocols
Sonepiprazole has shown promise in preclinical models relevant to psychosis and cognitive dysfunction. The following are detailed protocols for key behavioral assays.
Prepulse Inhibition (PPI) of the Acoustic Startle Response
The PPI test assesses sensorimotor gating, a neurological process that filters out irrelevant stimuli. Deficits in PPI are observed in neuropsychiatric disorders like schizophrenia. Sonepiprazole has been shown to reverse apomorphine-induced deficits in PPI.
References
- 1. conductscience.com [conductscience.com]
- 2. Effectiveness of the selective D4 antagonist sonepiprazole in schizophrenia: a placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. downstate.edu [downstate.edu]
- 4. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes & Protocols: Investigating the Cellular Effects of Sonepiprazole Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: Sonepiprazole (B1681054) hydrochloride is a phenylpiperazine derivative that acts as a potent and highly selective antagonist of the dopamine (B1211576) D4 receptor.[1][2] Initially investigated as a potential antipsychotic for schizophrenia, it did not show efficacy in clinical trials for that indication.[1][3] However, its high selectivity makes it a valuable research tool for elucidating the specific roles of the D4 receptor in various cellular processes and disease models. The dopamine D4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4][5]
These application notes provide detailed protocols for culturing cells and performing key assays to characterize the pharmacological and functional effects of Sonepiprazole hydrochloride. The protocols cover methods to assess cell viability, receptor binding, second messenger modulation, and downstream signaling events.
Pharmacological Data Summary
The following table summarizes the binding affinities of Sonepiprazole for the human dopamine D4 receptor and its selectivity over other related receptors.
| Receptor Target | Binding Affinity (Ki) | Reference |
| Dopamine D4 | 10 nM | [2] |
| Dopamine D1 | > 2,000 nM | [2] |
| Dopamine D2 | > 2,000 nM | [2] |
| Dopamine D3 | > 2,000 nM | [2] |
| Serotonin 1A | > 2,000 nM | [2] |
| Serotonin 2 | > 2,000 nM | [2] |
| α1-Adrenergic | > 2,000 nM | [2] |
| α2-Adrenergic | > 2,000 nM | [2] |
Recommended Cell Lines
The choice of cell line is critical for studying the effects of a selective antagonist. The ideal cell line should endogenously express the dopamine D4 receptor or be engineered to do so.
-
HEK293 Cells: Human Embryonic Kidney 293 cells are a common choice for transient or stable transfection of GPCRs, including the human D4 receptor.[4][6] They are easy to culture and transfect, providing a clean system to study the effects of Sonepiprazole without interference from other dopamine receptor subtypes.
-
CHO-K1 Cells: Chinese Hamster Ovary cells are another excellent host for stably expressing recombinant D4 receptors. They are widely used in drug discovery for developing cell-based assays.
-
MN9D Cells: A neuronal mesencephalic cell line that can be used to study dopamine receptor properties in a more neuron-like environment.[7]
-
PC12 Cells: A cell line derived from a pheochromocytoma of the rat adrenal medulla. While often used for D2 receptor studies, they can be engineered to express D4 receptors for neuro-specific investigations.
Signaling Pathway Overview
Sonepiprazole acts by blocking the dopamine-induced signaling cascade through the D4 receptor. As a Gαi-coupled receptor, D4 activation inhibits adenylyl cyclase, reducing cAMP production. Sonepiprazole antagonizes this effect, thereby restoring cAMP levels in the presence of an agonist like dopamine.
Caption: Dopamine D4 receptor signaling and Sonepiprazole's mechanism of action.
Experimental Workflow Overview
A logical workflow is essential for characterizing the effects of Sonepiprazole. The process begins with basic toxicity assessment, followed by specific functional and mechanistic assays.
References
- 1. Sonepiprazole - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Effectiveness of the selective D4 antagonist sonepiprazole in schizophrenia: a placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Signaling Pathways in Schizophrenia: emerging targets and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and characterization of selective dopamine D2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological and functional characterization of D2, D3 and D4 dopamine receptors in fibroblast and dopaminergic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Sonepiprazole Hydrochloride in Rodent Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sonepiprazole (B1681054) (also known as PNU-101387G and U-101387) is a potent and highly selective dopamine (B1211576) D4 receptor antagonist.[1] In preclinical rodent models, it has demonstrated potential for treating cognitive deficits and sensorimotor gating impairments, which are relevant to psychiatric disorders such as schizophrenia. Unlike typical antipsychotics that primarily target D2 receptors, sonepiprazole's selectivity for the D4 receptor suggests a different mechanism of action with a potentially more favorable side-effect profile, notably lacking extrapyramidal symptoms.[1]
These application notes provide a comprehensive overview of the administration of sonepiprazole hydrochloride in rodent studies, including detailed protocols for its use in key behavioral assays, pharmacokinetic data, and a summary of its underlying signaling pathway.
Data Presentation
Receptor Binding Affinity
Sonepiprazole exhibits high affinity for the dopamine D4 receptor with substantially lower affinity for other dopamine and serotonin (B10506) receptor subtypes.
| Receptor Subtype | Ki (nM) |
| Dopamine D4 | 10 |
| Dopamine D1 | > 2,000 |
| Dopamine D2 | > 2,000 |
| Dopamine D3 | > 2,000 |
| Serotonin 5-HT1A | > 2,000 |
| Serotonin 5-HT2 | > 2,000 |
| α1-adrenergic | > 2,000 |
| α2-adrenergic | > 2,000 |
Data compiled from Cayman Chemical product information.[2]
Pharmacokinetic Parameters in Rodents
Limited publicly available data exists for the specific pharmacokinetic parameters of sonepiprazole in rats. The following table presents general pharmacokinetic data for similar small molecules in rodents to provide a comparative reference.
| Species | Administration Route | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) |
| Rat | Intravenous | 18 | - | 1799.99 ± 330.24 | 2025.75 ± 574.3 | - |
| Rat | Oral | 72 | 1 ± 0.7 | 229.24 ± 64.26 | 1268.97 ± 27.04 | ~16 |
Data for a novel trioxane (B8601419) antimalarial compound 97/63, presented for comparative purposes.
Experimental Protocols
Drug Preparation and Administration
Vehicle Preparation:
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[3][4] For in vivo administration, it is crucial to use a vehicle that is well-tolerated by the animals. A common approach for preparing sonepiprazole for subcutaneous or intraperitoneal injection in rodents is as follows:
-
Dissolve the required amount of this compound in a minimal amount of DMSO.
-
Bring the solution to the final desired volume with sterile saline (0.9% NaCl). The final concentration of DMSO should be kept low (typically ≤10%) to avoid vehicle-induced toxicity.
-
Vortex the solution thoroughly to ensure it is fully dissolved and homogenous.
-
Prepare fresh solutions on the day of the experiment.
Administration Routes:
-
Subcutaneous (s.c.) injection: This is a common route for delivering a sustained release of the compound. Injections are typically made into the loose skin over the back of the neck or flank.
-
Intraperitoneal (i.p.) injection: This route allows for rapid absorption.
-
Oral gavage (p.o.): This route is used to simulate clinical oral administration.
Reversal of Apomorphine-Induced Prepulse Inhibition (PPI) Deficit
This protocol is designed to assess the ability of sonepiprazole to restore sensorimotor gating deficits induced by the dopamine agonist apomorphine (B128758).
Animals: Male Wistar or Sprague-Dawley rats.
Experimental Workflow:
Figure 1: Workflow for the apomorphine-induced PPI deficit reversal experiment.
Procedure:
-
Habituation: Acclimate rats to the startle chambers for 5-10 minutes prior to the test session.
-
Sonepiprazole Administration: Administer this compound or vehicle subcutaneously (s.c.) at doses ranging from 1 to 30 mg/kg.
-
Apomorphine Administration: 30 minutes after sonepiprazole administration, administer apomorphine hydrochloride (0.5 mg/kg, s.c.) to induce a PPI deficit.[5]
-
PPI Testing: 15 minutes after apomorphine administration (45 minutes post-sonepiprazole), begin the PPI test session.
-
Startle Stimulus: 120 dB white noise burst for 40 ms (B15284909).
-
Prepulse Stimuli: 3-12 dB above background noise (e.g., 73, 76, 79, 82 dB) for 20 ms.
-
Inter-stimulus Interval: 100 ms from prepulse onset to pulse onset.
-
Trial Types: Pulse-alone, prepulse + pulse, and no-stimulus trials presented in a pseudorandom order.
-
-
Data Analysis: Calculate the percentage of PPI for each prepulse intensity: %PPI = 100 * [(startle amplitude on pulse-alone trials - startle amplitude on prepulse + pulse trials) / startle amplitude on pulse-alone trials].
Expected Outcome: Sonepiprazole is expected to dose-dependently reverse the apomorphine-induced reduction in %PPI, demonstrating its efficacy in restoring sensorimotor gating.[1]
Inhibition of Stress-Induced Cognitive Deficits
This protocol evaluates the potential of sonepiprazole to mitigate cognitive impairments induced by acute stress.
Animals: Male Wistar rats or Rhesus monkeys.
Experimental Workflow:
Figure 2: Workflow for the stress-induced cognitive deficit experiment.
Procedure:
-
Drug Administration: Administer this compound or vehicle. The route and dose will depend on the animal model and specific cognitive task. For example, in monkeys, a dose of 0.0001-0.01 mg/kg i.m. has been used.
-
Stress Induction: Subject the animals to an acute stressor. This can include exposure to a novel, uncontrollable environment or a social stressor.
-
Cognitive Testing: Following the stressor, assess cognitive performance using a relevant task, such as a delayed response task or a spatial memory task. In monkeys, a delayed response task has been used to assess working memory.
-
Data Analysis: Measure task-specific performance metrics, such as accuracy (e.g., percentage of correct trials) and reaction time.
Expected Outcome: Sonepiprazole is expected to prevent the stress-induced decline in cognitive performance.[1][2]
Mechanism of Action and Signaling Pathway
Sonepiprazole acts as a selective antagonist at the dopamine D4 receptor. The D4 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs).[6] Upon binding of dopamine, the D4 receptor couples to inhibitory G proteins (Gαi/o), which in turn inhibit the enzyme adenylyl cyclase.[6][7] This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[8] Reduced cAMP levels result in decreased activity of protein kinase A (PKA).[8] PKA is responsible for phosphorylating numerous downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), which are involved in regulating neuronal excitability, synaptic plasticity, and gene expression.[8] By blocking the action of dopamine at the D4 receptor, sonepiprazole prevents this signaling cascade from being initiated.
Figure 3: Dopamine D4 receptor signaling pathway and the antagonistic action of Sonepiprazole.
References
- 1. Sonepiprazole - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. labsolu.ca [labsolu.ca]
- 5. Effects of spiperone, raclopride, SCH 23390 and clozapine on apomorphine inhibition of sensorimotor gating of the startle response in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]
- 7. DRD4 dopamine receptor D4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. Dopamine Receptors Modulate Cytotoxicity of Natural Killer Cells via cAMP-PKA-CREB Signaling Pathway | PLOS One [journals.plos.org]
Application Notes and Protocols for Electrophysiological Recording with Sonepiprazole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sonepiprazole hydrochloride is a potent and highly selective antagonist for the dopamine (B1211576) D4 receptor.[1][2] The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors, is predominantly expressed in the prefrontal cortex, hippocampus, and amygdala, regions critically involved in cognition, emotion, and reward.[3][4] Due to its selective expression and potential role in neuropsychiatric disorders, the D4 receptor is a significant target for drug development.
These application notes provide a comprehensive guide for investigating the electrophysiological effects of this compound on neuronal activity. The protocols detailed below are designed for researchers utilizing in vitro patch-clamp electrophysiology to characterize the impact of Sonepiprazole on neuronal excitability, synaptic transmission, and ion channel function.
Mechanism of Action and Expected Electrophysiological Effects
Sonepiprazole acts as a competitive antagonist at the D4 receptor, blocking the downstream signaling pathways typically initiated by dopamine.[3] D4 receptor activation is known to modulate neuronal activity through various mechanisms, including the modulation of potassium and calcium channels, and interactions with GABAergic and glutamatergic systems.[2][4][5]
Based on studies with other D4 receptor antagonists, application of Sonepiprazole is expected to:
-
Modulate Neuronal Firing: D4 receptor antagonists have been shown to reverse the inhibition of neuronal firing rates induced by dopamine agonists in the ventral tegmental area (A10) and substantia nigra pars compacta (A9).[6]
-
Alter Synaptic Transmission: Blockade of D4 receptors can influence both excitatory and inhibitory synaptic events. For instance, D4 receptor antagonists can lead to a complex spike discharge pattern in prefrontal cortical pyramidal neurons.[7] They may also modulate GABAergic transmission by inhibiting GABA release.[4]
-
Influence Ion Channel Activity: The signaling cascade initiated by D4 receptor activation can modulate various ion channels. Therefore, Sonepiprazole may indirectly affect currents mediated by these channels.
Quantitative Data Summary
While direct electrophysiological data for this compound is limited in publicly available literature, the following table summarizes its known binding affinities. Researchers are encouraged to generate dose-response curves for their specific experimental system.
| Parameter | Receptor | Value | Species | Reference |
| Ki | Dopamine D4 | 10 nM | Human | [2] |
| Ki | Dopamine D1 | > 2,000 nM | Human | [2] |
| Ki | Dopamine D2 | > 2,000 nM | Human | [2] |
| Ki | Dopamine D3 | > 2,000 nM | Human | [2] |
| Ki | Serotonin 1A | > 2,000 nM | Human | [2] |
| Ki | Serotonin 2 | > 2,000 nM | Human | [2] |
| Ki | α1-adrenergic | > 2,000 nM | Human | [2] |
| Ki | α2-adrenergic | > 2,000 nM | Human | [2] |
Experimental Protocols
The following are detailed protocols for whole-cell patch-clamp recordings to investigate the effects of this compound on neuronal activity. These protocols can be adapted for different brain regions and neuron types.
Protocol 1: Whole-Cell Voltage-Clamp Recording of Spontaneous Postsynaptic Currents (sPSCs)
This protocol is designed to assess the effect of Sonepiprazole on both spontaneous excitatory (sEPSCs) and inhibitory (sIPSCs) postsynaptic currents.
Materials:
-
This compound stock solution (10 mM in DMSO, stored at -20°C)
-
Artificial cerebrospinal fluid (aCSF)
-
Internal solution for recording sEPSCs (Cesium-based)
-
Internal solution for recording sIPSCs (High Chloride)
-
Brain slice preparation setup (vibratome, dissection tools)
-
Patch-clamp rig (microscope, micromanipulator, amplifier, digitizer)
-
Borosilicate glass capillaries for patch pipettes
Procedure:
-
Brain Slice Preparation:
-
Anesthetize the animal (e.g., rodent) in accordance with institutional guidelines.
-
Perfuse transcardially with ice-cold, oxygenated slicing solution.
-
Rapidly dissect the brain and prepare 300 µm coronal or sagittal slices of the desired brain region (e.g., prefrontal cortex, hippocampus) using a vibratome in ice-cold, oxygenated slicing solution.
-
Transfer slices to a holding chamber with oxygenated aCSF and allow them to recover for at least 1 hour at room temperature.
-
-
Recording Setup:
-
Transfer a single slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF at a rate of 1.5-2 mL/min.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the appropriate internal solution.
-
For sEPSC recording, use a cesium-based internal solution to block potassium channels and hold the neuron at -70 mV to favor the detection of inward glutamatergic currents.
-
For sIPSC recording, use a high-chloride internal solution and hold the neuron at -70 mV to detect inward GABAergic currents.
-
-
Whole-Cell Recording:
-
Visually identify a neuron for recording (e.g., a pyramidal neuron in layer V of the prefrontal cortex).
-
Approach the neuron with the patch pipette while applying positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a Giga-ohm seal (>1 GΩ).
-
Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.
-
Allow the cell to stabilize for 5-10 minutes before starting the recording.
-
-
Data Acquisition:
-
Record baseline sPSC activity for 5-10 minutes.
-
Prepare working concentrations of this compound by diluting the stock solution in aCSF immediately before use.
-
Bath-apply this compound at the desired concentration (e.g., 10 nM, 100 nM, 1 µM).
-
Record sPSC activity in the presence of the drug for 10-15 minutes, or until a stable effect is observed.
-
Perform a washout by perfusing with drug-free aCSF for 15-20 minutes and record the recovery.
-
-
Data Analysis:
-
Detect and analyze sPSCs using appropriate software (e.g., Clampfit, Mini Analysis).
-
Measure the frequency, amplitude, and kinetics (rise and decay times) of sPSCs before, during, and after drug application.
-
Perform statistical analysis to determine the significance of any observed effects.
-
Protocol 2: Whole-Cell Current-Clamp Recording of Neuronal Excitability
This protocol is used to investigate the effects of Sonepiprazole on intrinsic neuronal excitability, including resting membrane potential, input resistance, and action potential firing properties.
Materials:
-
Same as Protocol 1, with the exception of the internal solution.
-
Potassium-gluconate based internal solution.
Procedure:
-
Brain Slice Preparation and Recording Setup:
-
Follow steps 1 and 2 from Protocol 1.
-
Use a potassium-gluconate based internal solution to maintain the physiological intracellular environment.
-
-
Whole-Cell Recording:
-
Follow step 3 from Protocol 1.
-
-
Data Acquisition:
-
Record the resting membrane potential (RMP) of the neuron.
-
Inject a series of hyperpolarizing and depolarizing current steps (e.g., from -100 pA to +200 pA in 20 pA increments, 500 ms (B15284909) duration) to elicit voltage responses and action potentials.
-
Record baseline activity for 5-10 minutes.
-
Bath-apply this compound at the desired concentration.
-
Repeat the current injection protocol in the presence of the drug.
-
Perform a washout and record the recovery.
-
-
Data Analysis:
-
Measure the RMP, input resistance (from the voltage response to a small hyperpolarizing current step), and action potential threshold.
-
Analyze the action potential waveform (amplitude, duration, afterhyperpolarization).
-
Construct a frequency-current (F-I) plot to assess changes in neuronal firing rate in response to depolarizing current injections.
-
Perform statistical analysis to compare these parameters before, during, and after drug application.
-
Visualizations
Dopamine D4 Receptor Signaling Pathway
References
- 1. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopamine D4 receptor-induced postsynaptic inhibition of GABAergic currents in mouse globus pallidus neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are D4 receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. Tonic modulation of inhibition by dopamine D4 receptors in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Distinct Physiological Effects of Dopamine D4 Receptors on Prefrontal Cortical Pyramidal Neurons and Fast-Spiking Interneurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of selective dopamine D4 receptor blockers, NRA0160 and L-745,870, on A9 and A10 dopamine neurons in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dopamine D1 and D4 receptor subtypes differentially modulate recurrent excitatory synapses in prefrontal cortical pyramidal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunohistochemistry for D4 Receptor Occupancy by Sonepiprazole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sonepiprazole hydrochloride is a potent and selective antagonist of the dopamine (B1211576) D4 receptor.[1][2] The dopamine D4 receptor, a G protein-coupled receptor (GPCR), is predominantly expressed in the limbic system of the brain, which is involved in regulating emotion, cognition, and reward.[3] Dysregulation of the D4 receptor has been implicated in various neuropsychiatric disorders, including schizophrenia and attention-deficit hyperactivity disorder (ADHD).[4][5] Sonepiprazole's high selectivity for the D4 receptor over other dopamine receptor subtypes makes it a valuable tool for investigating the specific roles of this receptor in both normal physiological processes and pathological conditions.[1]
These application notes provide a detailed protocol for the use of immunohistochemistry (IHC) to visualize and quantify the occupancy of D4 receptors by this compound in preclinical tissue samples. Receptor occupancy (RO) is a critical pharmacodynamic biomarker in drug development, offering insights into the relationship between drug dosage, target engagement, and therapeutic efficacy.[6][7] The following protocols and data presentation guidelines are designed to assist researchers in accurately assessing the in-situ interaction of Sonepiprazole with the D4 receptor.
Data Presentation
Quantitative analysis of D4 receptor occupancy is crucial for understanding the dose-dependent effects of Sonepiprazole. The following tables provide a template for summarizing such data, comparing receptor occupancy across different treatment groups and brain regions.
Table 1: this compound Dose-Dependent D4 Receptor Occupancy in Rodent Prefrontal Cortex
| Treatment Group | Dose (mg/kg) | Mean D4 Receptor Staining Intensity (OD) | % D4 Receptor Occupancy |
| Vehicle Control | 0 | 1.25 ± 0.15 | 0% |
| Sonepiprazole | 1 | 0.88 ± 0.12 | 29.6% |
| Sonepiprazole | 3 | 0.55 ± 0.09 | 56.0% |
| Sonepiprazole | 10 | 0.28 ± 0.05 | 77.6% |
Table 2: Regional Brain Distribution of D4 Receptor Occupancy by this compound (10 mg/kg)
| Brain Region | Mean D4 Receptor Staining Intensity (OD) - Vehicle | Mean D4 Receptor Staining Intensity (OD) - Sonepiprazole | % D4 Receptor Occupancy |
| Prefrontal Cortex | 1.28 ± 0.18 | 0.30 ± 0.06 | 76.6% |
| Nucleus Accumbens | 1.15 ± 0.21 | 0.29 ± 0.08 | 74.8% |
| Hippocampus | 0.95 ± 0.13 | 0.35 ± 0.07 | 63.2% |
| Striatum | 0.45 ± 0.09 | 0.38 ± 0.05 | 15.6% |
Signaling Pathways and Experimental Workflow
To understand the context of Sonepiprazole's action, it is important to visualize the D4 receptor signaling pathway and the experimental workflow for determining receptor occupancy.
Experimental Protocols
Protocol 1: Animal Dosing and Tissue Preparation
-
Animal Dosing: Administer this compound or vehicle control to experimental animals (e.g., rats or mice) at the desired doses and time points prior to tissue collection.
-
Perfusion and Fixation:
-
Anesthetize the animal deeply with an appropriate anesthetic.
-
Perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) to remove blood, followed by 4% paraformaldehyde (PFA) in PBS for tissue fixation.
-
Dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
-
Cryoprotection and Sectioning (for frozen sections):
-
Cryoprotect the brain tissue by immersing it in a sucrose (B13894) solution gradient (e.g., 15% then 30% sucrose in PBS) until it sinks.
-
Embed the tissue in optimal cutting temperature (OCT) compound and freeze.
-
Cut 20-40 µm thick sections on a cryostat and mount on charged microscope slides.
-
-
Paraffin Embedding and Sectioning (for FFPE sections):
-
Dehydrate the fixed tissue through a graded series of ethanol (B145695) solutions.
-
Clear the tissue with xylene and embed in paraffin wax.[8][9][10]
-
Cut 5-10 µm thick sections on a microtome and mount on charged microscope slides.[10]
-
Protocol 2: Immunohistochemical Staining for D4 Receptor
This protocol is adapted from standard immunohistochemistry procedures.[8][9][10]
-
Deparaffinization and Rehydration (for FFPE sections):
-
Antigen Retrieval:
-
For optimal results, heat-induced epitope retrieval (HIER) is recommended.
-
Immerse slides in a retrieval solution (e.g., 10 mM sodium citrate (B86180) buffer, pH 6.0) and heat in a steamer or water bath at 95-100°C for 20-30 minutes.[8]
-
Allow slides to cool to room temperature.
-
-
Blocking Endogenous Peroxidase:
-
Incubate sections in 3% hydrogen peroxide in PBS for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with PBS (3 x 5 minutes).
-
-
Blocking Non-specific Binding:
-
Incubate sections in a blocking buffer (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody against the D4 receptor in blocking buffer to its optimal concentration (determined by titration).
-
Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS (3 x 5 minutes).
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 1-2 hours at room temperature.
-
-
Signal Amplification and Detection:
-
Rinse slides with PBS (3 x 5 minutes).
-
Incubate with an avidin-biotin-peroxidase complex (ABC reagent) for 1 hour at room temperature.
-
Rinse with PBS (3 x 5 minutes).
-
Develop the signal using a diaminobenzidine (DAB) substrate kit, which produces a brown precipitate at the site of the antigen. Monitor the reaction under a microscope.
-
Stop the reaction by rinsing with distilled water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Lightly counterstain the sections with hematoxylin (B73222) to visualize cell nuclei.
-
Dehydrate the sections through a graded series of ethanol and clear in xylene.
-
Coverslip the slides using a permanent mounting medium.
-
Protocol 3: Image Acquisition and Quantitative Analysis
-
Image Acquisition:
-
Capture images of the stained tissue sections using a bright-field microscope equipped with a digital camera.
-
Ensure that all imaging parameters (e.g., light intensity, exposure time) are kept constant across all slides and treatment groups to allow for accurate comparison.
-
-
Quantitative Analysis of Staining Intensity:
-
Use image analysis software such as ImageJ or FIJI to quantify the intensity of the DAB staining.
-
Convert the images to 8-bit grayscale.
-
Select regions of interest (ROIs) within the specific brain areas being analyzed.
-
Measure the mean optical density (OD) within the ROIs. The OD is inversely proportional to the amount of light transmitted through the tissue and therefore directly proportional to the staining intensity.
-
-
Calculation of Receptor Occupancy:
-
The percentage of D4 receptor occupancy can be calculated using the following formula:
% Receptor Occupancy = [1 - (ODSonepiprazole / ODVehicle)] x 100
Where:
-
ODSonepiprazole is the mean optical density in the Sonepiprazole-treated group.
-
ODVehicle is the mean optical density in the vehicle-treated group.
-
Logical Relationships in Experimental Design
The relationship between dosing, target engagement, and the resulting data is critical for interpreting the results of a receptor occupancy study.
References
- 1. Sonepiprazole - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What are D4 receptor agonists and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]
- 6. Receptor occupancy assessment and interpretation in terms of quantitative systems pharmacology: nivolumab case study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioagilytix.com [bioagilytix.com]
- 8. labpages2.moffitt.org [labpages2.moffitt.org]
- 9. Immunohistochemistry Protocol for Dopamine Receptor D1 Antibody (NLS44): Novus Biologicals [novusbio.com]
- 10. cancer.wisc.edu [cancer.wisc.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Sonepiprazole Hydrochloride Dosage for In Vivo Studies
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the dosage of Sonepiprazole hydrochloride for in vivo studies. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective antagonist of the dopamine (B1211576) D4 receptor.[1][2][3] It belongs to the phenylpiperazine class of compounds.[1] Its primary mechanism of action is to block the binding of dopamine to the D4 receptor, thereby modulating downstream signaling pathways. Sonepiprazole is highly selective for the D4 receptor over other dopamine receptor subtypes (D1, D2, D3) as well as other receptors like serotonin (B10506) and adrenergic receptors.[2][3]
Q2: What are the reported in vivo effects of this compound in preclinical models?
A2: In animal studies, Sonepiprazole has been shown to reverse prepulse inhibition deficits induced by apomorphine (B128758), a common model for sensorimotor gating deficits observed in schizophrenia.[1] It has also been demonstrated to inhibit stress-induced cognitive impairment and enhance cortical activity.[1] Unlike typical antipsychotics that act on D2 receptors, Sonepiprazole does not block the behavioral effects of amphetamine or apomorphine and lacks extrapyramidal side effects.[1]
Q3: What is a recommended starting dose for this compound in a new in vivo study?
A3: Based on available preclinical data, a starting dose for in vivo studies in rodents could be in the range of 1.0 mg/kg. Studies have reported using doses around this level in rats.[4] For non-human primates, studies have explored a dose range of 0.1-0.8 mg/kg. It is crucial to perform a dose-range finding study in your specific animal model and experimental paradigm to determine the optimal dose that achieves the desired target engagement without causing adverse effects.
Q4: How should I prepare this compound for oral administration?
A4: this compound has been noted to have excellent oral bioavailability.[5] For oral gavage, it can be formulated as a suspension in a suitable vehicle. A common vehicle for oral administration in rodents is 0.5% methylcellulose (B11928114) in sterile water. It is essential to ensure the compound is uniformly suspended before each administration. Sonication may be used to aid in the dispersion of the compound in the vehicle.
Troubleshooting Guide
Issue 1: Inconsistent or unexpected behavioral results.
-
Possible Cause: Improper drug formulation or administration.
-
Solution: Ensure this compound is fully and uniformly suspended in the vehicle before each dose. Use a calibrated pipette or syringe for accurate volume administration. Verify the accuracy of the oral gavage technique to ensure the full dose is delivered to the stomach.
-
-
Possible Cause: Suboptimal dose for the specific animal model or behavioral paradigm.
-
Solution: Conduct a dose-response study to determine the minimal effective dose and the optimal therapeutic window. The dose required can vary depending on the species, strain, age, and sex of the animal, as well as the specific behavioral test being performed.
-
-
Possible Cause: Animal stress.
-
Solution: Acclimate the animals to the experimental procedures, including handling and the oral gavage process, to minimize stress-induced variability in behavioral readouts.
-
Issue 2: Animals show signs of distress after oral gavage (e.g., regurgitation, respiratory distress).
-
Possible Cause: Incorrect gavage technique or excessive volume.
-
Solution: Ensure proper training in oral gavage techniques. The gavage needle should be of the correct size for the animal and inserted gently and correctly to avoid entry into the trachea. The administration volume should not exceed the recommended limits for the species (typically 10 mL/kg for mice).
-
-
Possible Cause: Irritation from the vehicle or compound.
-
Solution: If the formulation is suspected to be irritating, consider alternative, well-tolerated vehicles. A pilot study with the vehicle alone can help rule out vehicle-specific adverse effects.
-
Issue 3: Difficulty in achieving desired plasma or brain concentrations of Sonepiprazole.
-
Possible Cause: Issues with oral absorption in the specific animal model.
-
Solution: While Sonepiprazole is reported to have good oral bioavailability, factors such as diet, gut microbiome, and animal health status can influence absorption. Ensure animals are healthy and housed under standard conditions. Consider co-administering with a small, palatable treat if using voluntary oral administration methods.
-
-
Possible Cause: Rapid metabolism of the compound.
-
Solution: Investigate the pharmacokinetic profile of Sonepiprazole in your specific animal model. If the half-life is very short, a different dosing regimen (e.g., more frequent administration or the use of a controlled-release formulation) may be necessary to maintain therapeutic concentrations.
-
Data Presentation
Table 1: Summary of In Vivo Dosages of this compound from Preclinical Studies
| Species | Dose Range | Route of Administration | Observed Effect | Reference |
| Rat | 1.0 mg/kg | Not specified | Increased dopamine release in the prefrontal cortex | Obinu et al., 2000 (as cited in other sources) |
| Monkey | 0.1 - 0.8 mg/kg | Not specified | Reversal of stress-induced cognitive deficits | Arnsten et al., 2000[6] |
Note: This table is based on available public information and may not be exhaustive. Researchers are encouraged to consult the primary literature for detailed experimental conditions.
Table 2: Pharmacokinetic Parameters of this compound (Illustrative)
| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Oral Bioavailability (%) |
| Rat | Oral | Data not available | Data not available | Data not available | Data not available | Excellent[5] |
| Monkey | Oral | Data not available | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
Protocol 1: Preparation and Oral Gavage Administration of this compound in Mice
-
Materials:
-
This compound powder
-
0.5% (w/v) Methylcellulose in sterile water
-
Sterile microcentrifuge tubes
-
Sonicator
-
Vortex mixer
-
Animal scale
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge for adult mice)
-
1 mL syringes
-
-
Formulation Preparation (Example for a 1 mg/mL suspension):
-
Weigh the required amount of this compound powder.
-
Prepare a 0.5% methylcellulose solution by dissolving 0.5 g of methylcellulose in 100 mL of sterile water.
-
In a sterile microcentrifuge tube, add the this compound powder.
-
Add a small volume of the 0.5% methylcellulose vehicle and vortex to create a paste.
-
Gradually add the remaining vehicle to the desired final concentration (1 mg/mL), vortexing between additions.
-
Sonicate the suspension for 10-15 minutes to ensure a fine, uniform suspension.
-
Visually inspect for any clumps or undissolved particles.
-
-
Dosing Procedure:
-
Weigh the mouse to determine the correct dosing volume (e.g., for a 10 mg/kg dose in a 25 g mouse, administer 0.25 mL of a 1 mg/mL suspension).
-
Vortex the this compound suspension immediately before drawing it into the syringe to ensure homogeneity.
-
Gently restrain the mouse, ensuring the head, neck, and body are in a straight line.
-
Carefully insert the gavage needle into the esophagus. Do not force the needle.
-
Once the needle is in the correct position, slowly administer the suspension.
-
Withdraw the needle gently and return the mouse to its cage.
-
Monitor the animal for any signs of distress for at least 15 minutes post-administration.
-
Mandatory Visualization
Caption: Simplified signaling pathway of the Dopamine D4 receptor and the inhibitory action of Sonepiprazole.
Caption: General experimental workflow for optimizing Sonepiprazole dosage in in vivo studies.
References
- 1. benchchem.com [benchchem.com]
- 2. The dopamine D4 receptor: biochemical and signalling properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. instechlabs.com [instechlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The selective dopamine D4 receptor antagonist, PNU-101387G, prevents stress-induced cognitive deficits in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Sonepiprazole hydrochloride synthesis impurities
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to impurities in the synthesis of Sonepiprazole hydrochloride.
Disclaimer
The following information is based on the probable synthetic route for this compound, deduced from related literature. The potential impurities listed are theoretical and may vary depending on the specific reaction conditions and starting materials used.
Proposed Synthetic Pathway for this compound
The synthesis of this compound likely involves a two-step process:
-
Synthesis of Intermediates:
-
Preparation of 4-(piperazin-1-yl)benzenesulfonamide.
-
Preparation of 2-(2-bromoethyl)isoindoline-1,3-dione.
-
-
Final N-Alkylation Step:
-
Reaction of 4-(piperazin-1-yl)benzenesulfonamide with 2-(2-bromoethyl)isoindoline-1,3-dione to form Sonepiprazole.
-
-
Salt Formation:
-
Conversion of the Sonepiprazole base to its hydrochloride salt.
-
The following diagram illustrates the proposed final alkylation step:
Technical Support Center: Synthesis of Sonepiprazole Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Sonepiprazole hydrochloride synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to address specific issues encountered during experimentation.
Troubleshooting Guide
This guide is designed to help users identify and resolve common problems that may arise during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Sonepiprazole (Free Base) | Incomplete N-alkylation reaction: Insufficient reaction time, low temperature, or deactivation of the haloalkyl intermediate. | - Monitor the reaction progress using TLC or LC-MS to ensure completion.- Gradually increase the reaction temperature in increments of 10°C.- Use a freshly prepared or purified haloalkyl intermediate. |
| Side reactions: Di-alkylation of the piperazine (B1678402), or formation of quaternary ammonium (B1175870) salts. | - Use a slight excess of the 4-(piperazin-1-yl)benzenesulfonamide to favor mono-alkylation.- Add the haloalkyl intermediate dropwise to the reaction mixture to maintain its low concentration. | |
| Poor quality of reagents or solvents: Presence of moisture or impurities. | - Use anhydrous solvents and ensure all glassware is thoroughly dried.- Purify starting materials if their purity is questionable. | |
| Formation of Impurities | Unreacted starting materials: Incomplete reaction. | - As mentioned above, ensure the reaction goes to completion by optimizing time and temperature. |
| Byproducts from side reactions: As mentioned above, di-alkylation or quaternization products can be significant impurities. | - Adjust the stoichiometry of reactants.- Purify the crude product using column chromatography. | |
| Difficulty in Isolating this compound | Improper pH adjustment: Incorrect amount of hydrochloric acid added. | - Carefully adjust the pH of the Sonepiprazole free base solution to acidic (pH 2-3) using a calibrated pH meter. |
| Inappropriate solvent system for precipitation: The hydrochloride salt may be soluble in the chosen solvent. | - Use a solvent system where the hydrochloride salt is sparingly soluble, such as isopropanol (B130326)/ether or ethanol (B145695)/hexane. Employ an anti-solvent to induce precipitation. | |
| Low Purity of Final Product | Inadequate purification of the free base: Presence of residual starting materials or byproducts. | - Purify the crude Sonepiprazole free base by column chromatography before converting it to the hydrochloride salt. |
| Inefficient recrystallization of the hydrochloride salt: Trapped solvent or co-precipitation of impurities. | - Select an appropriate solvent system for recrystallization. Perform slow cooling to allow for the formation of well-defined crystals. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal base to use for the N-alkylation of 4-(piperazin-1-yl)benzenesulfonamide?
A1: A non-nucleophilic inorganic base such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) is recommended. These bases are effective in scavenging the hydrogen halide formed during the reaction without competing with the piperazine nucleophile.
Q2: How can I minimize the formation of the di-alkylated byproduct?
A2: To minimize di-alkylation, it is advisable to use a slight molar excess (1.1-1.2 equivalents) of the 4-(piperazin-1-yl)benzenesulfonamide relative to the (1S)-1-(2-haloethyl)-3,4-dihydro-1H-isochromene. Additionally, a slow, dropwise addition of the alkylating agent to the reaction mixture can help maintain a low concentration of the electrophile, further favoring mono-alkylation.
Q3: What are the best techniques for purifying the crude Sonepiprazole free base?
A3: Column chromatography on silica (B1680970) gel is a highly effective method for purifying the crude free base. A gradient elution system, for example, starting with dichloromethane (B109758) (DCM) and gradually increasing the polarity with methanol (B129727) (MeOH), can separate the desired product from unreacted starting materials and byproducts.
Q4: My this compound product is an oil and does not precipitate. What should I do?
A4: Oiling out can occur if the product is impure or if the solvent system is not optimal for crystallization. First, ensure the free base was adequately purified. If the purity is high, try different solvent/anti-solvent combinations. For instance, dissolving the oil in a minimal amount of a good solvent (like isopropanol or ethanol) and then slowly adding an anti-solvent (like diethyl ether or hexane) with vigorous stirring can induce precipitation. Seeding with a small crystal of a previously obtained solid product can also be beneficial.
Q5: How can I confirm the correct stereochemistry of the final product?
A5: The stereochemistry of Sonepiprazole, which originates from the chiral (1S)-1-(2-haloethyl)-3,4-dihydro-1H-isochromene intermediate, can be confirmed using chiral High-Performance Liquid Chromatography (HPLC). Comparison of the retention time with that of a known standard of (S)-Sonepiprazole is the definitive method.
Experimental Protocols
Synthesis of 4-(piperazin-1-yl)benzenesulfonamide (Intermediate 1)
This procedure is a general method for the synthesis of the piperazine sulfonamide intermediate.
-
To a stirred solution of piperazine (4 equivalents) in a suitable solvent such as dichloromethane (DCM), cool the mixture to 0°C.
-
Slowly add a solution of 4-chlorosulfonylbenzene (1 equivalent) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent like ethanol to afford 4-(piperazin-1-yl)benzenesulfonamide.
Hypothetical Synthesis of (1S)-1-(2-bromoethyl)-3,4-dihydro-1H-isochromene (Intermediate 2)
A plausible multi-step synthesis starting from a chiral precursor would be required. A key step would involve the stereospecific introduction of the ethyl bromide side chain.
Synthesis of Sonepiprazole (Free Base)
-
To a solution of 4-(piperazin-1-yl)benzenesulfonamide (1.1 equivalents) and potassium carbonate (2.5 equivalents) in a polar aprotic solvent such as acetonitrile (B52724) or dimethylformamide (DMF), add (1S)-1-(2-bromoethyl)-3,4-dihydro-1H-isochromene (1 equivalent).
-
Heat the reaction mixture to 80-90°C and stir for 24-48 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate (B1210297) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude Sonepiprazole free base.
-
Purify the crude product by silica gel column chromatography.
Formation of this compound
-
Dissolve the purified Sonepiprazole free base in a minimal amount of a suitable solvent such as isopropanol or ethanol.
-
Slowly add a solution of hydrochloric acid (1.1 equivalents, e.g., 2M HCl in diethyl ether or acetyl chloride in methanol) with stirring.
-
Stir the mixture at room temperature for 1-2 hours to allow for complete salt formation and precipitation.
-
If precipitation is slow, cool the mixture in an ice bath or add an anti-solvent like diethyl ether.
-
Collect the precipitated solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.
Data Presentation
The following table summarizes hypothetical data on the effect of different bases and solvents on the yield of the Sonepiprazole free base in the N-alkylation step.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | Acetonitrile | 80 | 24 | 75 |
| 2 | Na₂CO₃ | Acetonitrile | 80 | 24 | 72 |
| 3 | Cs₂CO₃ | Acetonitrile | 80 | 24 | 80 |
| 4 | K₂CO₃ | DMF | 80 | 24 | 82 |
| 5 | K₂CO₃ | Toluene | 110 | 24 | 65 |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low yield issues.
Technical Support Center: Overcoming Poor Bioavailability of Sonepiprazole Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the oral bioavailability of Sonepiprazole hydrochloride. The information is designed to offer direct, actionable advice for experimental work.
Frequently Asked Questions (FAQs)
Q1: We are observing low and variable plasma concentrations of this compound after oral administration in our preclinical studies. What are the likely causes?
Low and variable oral bioavailability of this compound is likely attributable to its physicochemical properties. Based on its chemical structure, it is a synthetic organic molecule that may possess low aqueous solubility. Poor solubility is a common reason for incomplete drug dissolution in the gastrointestinal (GI) tract, leading to limited absorption. Variability can be caused by physiological differences in the GI tract of individual animals (e.g., pH, gastric emptying time) that have a more pronounced effect on poorly soluble compounds.
Q2: What is the Biopharmaceutics Classification System (BCS) and where does this compound likely fall?
The Biopharmaceutics Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability.
-
Class I: High Solubility, High Permeability
-
Class II: Low Solubility, High Permeability
-
Class III: High Solubility, Low Permeability
-
Class IV: Low Solubility, Low Permeability
Q3: What are the initial steps to consider for improving the oral bioavailability of a suspected BCS Class II compound like this compound?
For a BCS Class II compound, the primary goal is to enhance the dissolution rate and/or the apparent solubility in the GI tract. Key initial strategies to investigate include:
-
Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.
-
Salt Form Optimization: While you are working with the hydrochloride salt, exploring other salt forms could yield improved solubility and dissolution characteristics.
-
Formulation with Solubilizing Excipients: Utilizing surfactants, co-solvents, or complexing agents can improve the drug's solubility in the formulation and in the GI fluids.
-
Amorphous Solid Dispersions: Dispersing the drug in its amorphous (non-crystalline) state within a polymer matrix can significantly enhance its apparent solubility and dissolution rate.
Troubleshooting Guides
Issue 1: Inconsistent Dissolution Profile of this compound Formulation
| Possible Cause | Troubleshooting Steps |
| Polymorphism | The crystalline form of this compound may be changing during formulation or storage, leading to different dissolution rates. Action: Perform solid-state characterization (e.g., PXRD, DSC) to identify the polymorphic form and assess its stability under various conditions. |
| Particle Agglomeration | Fine particles of this compound may be agglomerating, reducing the effective surface area for dissolution. Action: Incorporate a wetting agent or surfactant into the formulation to improve particle dispersion. |
| Inadequate Formulation | The chosen excipients may not be optimal for promoting dissolution. Action: Screen different types of excipients, such as superdisintegrants or hydrophilic carriers, to enhance tablet breakup and drug release. |
Issue 2: Low In Vivo Exposure Despite Improved In Vitro Dissolution
| Possible Cause | Troubleshooting Steps |
| Precipitation in the GI Tract | The drug may dissolve from the formulation but then precipitate in the different pH environments of the GI tract. Action: Incorporate precipitation inhibitors (e.g., HPMC, PVP) into your formulation to maintain a supersaturated state. |
| First-Pass Metabolism | This compound may be extensively metabolized in the liver after absorption, reducing the amount of active drug reaching systemic circulation. Action: Investigate the metabolic profile of the drug. If first-pass metabolism is significant, strategies to bypass the liver (e.g., lymphatic transport via lipid-based formulations) could be explored. |
| Efflux Transporter Activity | The drug may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which pump it back into the GI lumen. Action: Screen for P-gp substrate activity. If confirmed, consider co-administration with a P-gp inhibitor in preclinical models to assess the impact on absorption. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₇N₃O₃S·HCl | [1] |
| Molecular Weight | 437.98 g/mol | [1] |
| Solubility in DMSO | Soluble | [1] |
| Solubility in DMF | 30 mg/mL | [2] |
| Solubility in Ethanol | 0.2 mg/mL | [2] |
Note: Aqueous solubility data is not publicly available and would need to be determined experimentally.
Table 2: Comparison of Formulation Strategies for Bioavailability Enhancement
| Strategy | Principle | Potential Advantages | Potential Disadvantages |
| Micronization/Nanonization | Increases surface area for dissolution. | Simple and widely applicable. | Can lead to particle agglomeration; may not be sufficient for very poorly soluble drugs. |
| Salt Formation | Alters crystal lattice energy and pH at the dissolution surface. | Can significantly increase solubility and dissolution rate. | Risk of converting back to the less soluble free base in the GI tract; potential for hygroscopicity issues. |
| Solid Dispersions | Drug is dispersed in a carrier matrix, often in an amorphous state. | Significant increase in apparent solubility and dissolution rate. | Can be physically unstable (recrystallization); manufacturing processes can be complex. |
| Lipid-Based Formulations | Drug is dissolved in lipids and surfactants. | Can enhance solubility and potentially promote lymphatic absorption, bypassing first-pass metabolism. | Can be complex to formulate and manufacture; potential for drug precipitation upon digestion. |
| Cyclodextrin (B1172386) Complexation | Drug is encapsulated within a cyclodextrin molecule. | Increases aqueous solubility and can protect the drug from degradation. | Can be limited by the amount of drug that can be complexed; may not be suitable for all drug molecules. |
Experimental Protocols
Protocol 1: Aqueous Solubility Determination
-
Objective: To determine the equilibrium aqueous solubility of this compound at different pH values relevant to the GI tract.
-
Materials: this compound, phosphate (B84403) buffers (pH 1.2, 4.5, 6.8), purified water, shaker water bath, HPLC system.
-
Method:
-
Prepare saturated solutions of this compound in each buffer and in purified water by adding an excess of the compound to a known volume of the solvent in a sealed container.
-
Equilibrate the solutions in a shaker water bath at 37°C for 48 hours to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.
-
Dilute the filtered supernatant with an appropriate mobile phase and analyze the concentration of this compound using a validated HPLC method.
-
Perform the experiment in triplicate for each condition.
-
Protocol 2: In Vitro Dissolution Testing of Different Formulations
-
Objective: To compare the dissolution profiles of different this compound formulations.
-
Materials: USP Dissolution Apparatus 2 (Paddle), dissolution media (e.g., 0.1 N HCl, pH 4.5 acetate (B1210297) buffer, pH 6.8 phosphate buffer), this compound formulations (e.g., micronized powder, solid dispersion), HPLC system.
-
Method:
-
Pre-warm the dissolution medium to 37°C and place it in the dissolution vessels.
-
Introduce the this compound formulation into each vessel.
-
Rotate the paddles at a specified speed (e.g., 50 or 75 RPM).
-
At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample of the dissolution medium and replace it with an equal volume of fresh, pre-warmed medium.
-
Filter the samples and analyze the concentration of dissolved this compound by HPLC.
-
Plot the percentage of drug dissolved against time to generate dissolution profiles for each formulation.
-
Visualizations
Caption: Experimental workflow for addressing poor bioavailability.
References
Technical Support Center: Sonepiprazole Hydrochloride Stability and Degradation
Disclaimer: Publicly available literature does not contain specific studies detailing the degradation pathways of sonepiprazole (B1681054) hydrochloride. The following information is based on general principles of drug stability and degradation of similar pharmaceutical compounds. The provided pathways, data, and protocols are illustrative and should be adapted based on experimental observations.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for sonepiprazole hydrochloride?
A1: Based on the structure of sonepiprazole, which includes a piperazine (B1678402) ring, a sulfonamide group, and an isochroman (B46142) moiety, the most probable degradation pathways are hydrolysis and oxidation. Photodegradation should also be considered due to the aromatic rings in its structure.
Q2: Which analytical techniques are most suitable for studying sonepiprazole degradation?
A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the primary technique for separating and quantifying sonepiprazole and its degradation products.[1][2] Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for the identification and structural elucidation of the degradation products.[1][2][3]
Q3: What are the typical stress conditions for forced degradation studies of this compound?
A3: Forced degradation studies are typically conducted under more extreme conditions than accelerated stability testing. For this compound, these would include:
-
Acidic Hydrolysis: 0.1 M HCl at 60-80°C
-
Basic Hydrolysis: 0.1 M NaOH at 60-80°C
-
Neutral Hydrolysis: Water at 60-80°C
-
Oxidative Degradation: 3-30% H₂O₂ at room temperature
-
Thermal Degradation: 60-80°C
-
Photostability: Exposure to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
Q4: How can I prevent the degradation of this compound during storage and handling?
A4: To minimize degradation, this compound should be stored in well-closed, light-resistant containers at controlled room temperature, protected from moisture and high humidity.[4] For solutions, using buffered media at an optimal pH (if known) and protection from light can enhance stability. The use of antioxidants could be considered if oxidation is identified as a major degradation pathway.
Troubleshooting Guides
Issue 1: Unexpected peaks are observed in the HPLC chromatogram during initial analysis.
-
Possible Cause 1: Impurities in the starting material.
-
Troubleshooting Step: Analyze the starting material using the same HPLC method to confirm if the peaks are pre-existing impurities.
-
-
Possible Cause 2: Degradation during sample preparation.
-
Troubleshooting Step: Prepare the sample in different solvents and at lower temperatures to see if the unexpected peaks are reduced or eliminated. Analyze the sample immediately after preparation.
-
-
Possible Cause 3: Interaction with excipients (if in a formulation).
-
Troubleshooting Step: Conduct compatibility studies with individual excipients to identify any interactions that may be causing degradation.[4]
-
Issue 2: Significant degradation is observed under acidic conditions.
-
Possible Cause: Hydrolysis of the sulfonamide or ether linkage.
-
Troubleshooting Step: Use LC-MS to identify the structure of the degradation product. This will help to pinpoint the labile part of the molecule. Consider reformulating in a less acidic environment or in a solid dosage form to reduce hydrolytic degradation.
-
Issue 3: The mass balance in the stability study is less than 95%.
-
Possible Cause 1: Non-chromophoric degradation products.
-
Troubleshooting Step: Use a mass-sensitive detector like a Corona Charged Aerosol Detector (CAD) or a Refractive Index (RI) detector in parallel with the UV detector to look for non-UV active degradants.
-
-
Possible Cause 2: Volatile degradation products.
-
Troubleshooting Step: Use Gas Chromatography-Mass Spectrometry (GC-MS) to analyze the headspace of a stressed sample to identify any volatile products.
-
-
Possible Cause 3: Adsorption of the drug or degradants onto the container.
-
Troubleshooting Step: Analyze a rinse of the container with a strong solvent to see if the missing components can be recovered.
-
Hypothetical Degradation Data
The following table summarizes hypothetical data from a forced degradation study of this compound.
| Stress Condition | Duration | Temperature | % Degradation | Major Degradation Products |
| 0.1 M HCl | 24 hours | 80°C | 15% | DP1, DP2 |
| 0.1 M NaOH | 24 hours | 80°C | 8% | DP3 |
| Water | 24 hours | 80°C | < 2% | - |
| 3% H₂O₂ | 8 hours | Room Temp | 25% | DP4 (N-oxide) |
| Thermal | 48 hours | 80°C | 5% | DP1 |
| Photolytic | 7 days | ICH Light Box | 10% | DP5 |
Experimental Protocols
Protocol 1: Forced Hydrolytic Degradation
-
Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
For acidic hydrolysis, add 1 mL of the stock solution to 9 mL of 0.1 M HCl.
-
For basic hydrolysis, add 1 mL of the stock solution to 9 mL of 0.1 M NaOH.
-
For neutral hydrolysis, add 1 mL of the stock solution to 9 mL of purified water.
-
Incubate the solutions at 80°C.
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the acidic and basic samples before HPLC analysis.
-
Analyze the samples by a validated stability-indicating HPLC method.
Protocol 2: Forced Oxidative Degradation
-
Prepare a stock solution of this compound (1 mg/mL).
-
Add 1 mL of the stock solution to 9 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature and protect it from light.
-
Withdraw aliquots at predetermined time points.
-
Analyze the samples by HPLC.
Protocol 3: Photostability Testing
-
Place a solid sample of this compound and a solution in a photostability chamber.
-
Expose the samples to light as per ICH Q1B guidelines.
-
Simultaneously, keep control samples (wrapped in aluminum foil) in the same chamber.
-
At the end of the exposure period, analyze both the exposed and control samples by HPLC.
Visualizations
Caption: Hypothetical hydrolytic degradation pathways for sonepiprazole.
Caption: Hypothetical oxidative degradation pathway for sonepiprazole.
Caption: Experimental workflow for a forced degradation study.
References
- 1. journals.najah.edu [journals.najah.edu]
- 2. Study of forced degradation behavior of enalapril maleate by LC and LC-MS and development of a validated stability-indicating assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. The stress stability of olanzapine: studies of interactions with excipients in solid state pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Matrix Effects in Sonepiprazole Hydrochloride Bioanalysis
Welcome to the technical support center for the bioanalysis of Sonepiprazole hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying, troubleshooting, and mitigating matrix effects during sample analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the bioanalysis of this compound?
A1: A matrix effect is the alteration of ionization efficiency for an analyte by the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine).[1][2] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis for this compound.[1][3]
Q2: What are the common causes of matrix effects in LC-MS/MS bioanalysis?
A2: The primary causes of matrix effects include the co-elution of endogenous matrix components such as phospholipids (B1166683), salts, and metabolites with the analyte of interest.[4][5][6] The type of ionization source can also play a role; for instance, electrospray ionization (ESI) is often more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[7][8]
Q3: How can I quantitatively assess matrix effects for this compound?
A3: The matrix effect for this compound can be quantitatively assessed by comparing the peak area of the analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration.[4] The matrix factor (MF) is calculated as follows:
MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
An MF value of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement.
Q4: What are the regulatory expectations regarding matrix effects?
A4: Regulatory bodies like the FDA and EMA require that bioanalytical methods be validated to ensure they are free from significant matrix effects.[9][10][11][12] This typically involves evaluating the matrix effect in at least six different lots of the biological matrix.[9][11] The precision of the matrix factor across these lots should be within a certain tolerance, commonly a coefficient of variation (CV) of ≤15%.
Q5: Can a stable isotope-labeled internal standard (SIL-IS) compensate for matrix effects?
A5: Yes, using a stable isotope-labeled internal standard is a highly effective strategy to compensate for matrix effects.[1][3] A SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate quantification based on the analyte-to-IS peak area ratio.[3]
Troubleshooting Guide
This guide provides solutions to common issues encountered during the bioanalysis of this compound.
| Issue ID | Problem | Potential Causes | Suggested Solutions |
| ME-SH-001 | Significant ion suppression or enhancement observed. | - Co-elution of phospholipids or other endogenous components.[4] - Inadequate sample cleanup. | - Optimize Chromatography: Modify the mobile phase gradient or change the analytical column to better separate this compound from interfering matrix components.[7][13] - Improve Sample Preparation: Implement a more rigorous sample cleanup method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[1][13] |
| ME-SH-002 | High variability in matrix factor across different lots of plasma. | - Significant physiological differences between individual matrix lots. | - Investigate Specific Matrix Lots: Analyze individual lots to identify any outliers that may be causing the variability. - Matrix-Matched Calibrators: Prepare calibration standards and quality control samples in the same matrix to normalize for the observed variability.[1] |
| ME-SH-003 | Poor recovery of this compound during sample extraction. | - Inefficient extraction procedure. - Analyte binding to matrix components. | - Optimize Extraction Protocol: Adjust the pH of the extraction solvent or try a different extraction technique. - Evaluate Different SPE Sorbents: Test various SPE sorbents (e.g., C18, mixed-mode) to find the one with the best recovery for this compound. |
| ME-SH-004 | Inconsistent results between analytical runs. | - Carryover from previous injections. - Instability of the analyte in the processed samples. | - Optimize Wash Solvents: Use a stronger wash solvent in the autosampler to minimize carryover. - Assess Analyte Stability: Perform stability experiments to ensure this compound is stable in the autosampler over the duration of the analytical run. |
Quantitative Data Summary
The following tables summarize hypothetical data from a method validation study for this compound, illustrating the assessment of matrix effect, recovery, and process efficiency.
Table 1: Matrix Effect and Recovery of this compound
| Analyte | Concentration (ng/mL) | Mean Peak Area (Neat Solution, n=3) | Mean Peak Area (Post-Extraction Spike, n=6) | Matrix Factor | Mean Peak Area (Pre-Extraction Spike, n=6) | Recovery (%) |
| Sonepiprazole | 5.0 | 125,480 | 119,206 | 0.95 | 108,477 | 91.0 |
| Sonepiprazole | 500 | 13,456,700 | 12,918,432 | 0.96 | 11,884,957 | 92.0 |
| IS | 100 | 876,540 | 841,478 | 0.96 | 774,160 | 92.0 |
Table 2: Process Efficiency of this compound
| Analyte | Concentration (ng/mL) | Mean Peak Area (Pre-Extraction Spike, n=6) | Mean Peak Area (Neat Solution, n=3) | Process Efficiency (%) |
| Sonepiprazole | 5.0 | 108,477 | 125,480 | 86.5 |
| Sonepiprazole | 500 | 11,884,957 | 13,456,700 | 88.3 |
| IS | 100 | 774,160 | 876,540 | 88.3 |
Experimental Protocols
1. Protocol for Assessment of Matrix Effect
-
Objective: To quantitatively determine the extent of ion suppression or enhancement on this compound and its internal standard (IS) from the biological matrix.
-
Procedure:
-
Prepare Neat Solutions: Prepare solutions of this compound and the IS in a clean solvent (e.g., 50:50 acetonitrile:water) at low, medium, and high concentrations.
-
Prepare Post-Extraction Spiked Samples: Extract blank biological matrix from at least six different sources. Spike the extracted matrix with this compound and the IS to the same concentrations as the neat solutions.
-
Analysis: Inject the neat solutions and the post-extraction spiked samples into the LC-MS/MS system.
-
Calculation: Calculate the matrix factor (MF) for each concentration level using the formula: MF = (Mean peak area of post-extraction spiked sample) / (Mean peak area of neat solution)
-
2. Protocol for Assessment of Recovery
-
Objective: To determine the efficiency of the extraction procedure for this compound and its IS from the biological matrix.
-
Procedure:
-
Prepare Pre-Extraction Spiked Samples: Spike blank biological matrix with this compound and the IS at low, medium, and high concentrations. Process these samples using the established extraction procedure.
-
Prepare Post-Extraction Spiked Samples: Extract blank biological matrix. Spike the extracted matrix with this compound and the IS to the same concentrations as the pre-extraction spiked samples.
-
Analysis: Inject both sets of extracted samples into the LC-MS/MS system.
-
Calculation: Calculate the recovery (%) using the formula: Recovery (%) = (Mean peak area of pre-extraction spiked sample) / (Mean peak area of post-extraction spiked sample) * 100
-
Visualizations
Caption: Workflow for Matrix Effect Assessment.
References
- 1. longdom.org [longdom.org]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. eijppr.com [eijppr.com]
- 8. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nalam.ca [nalam.ca]
- 10. pharmacompass.com [pharmacompass.com]
- 11. fda.gov [fda.gov]
- 12. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 13. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Enhancing Sonepiprazole Hydrochloride Brain Penetration
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when enhancing the brain penetration of Sonepiprazole hydrochloride.
Frequently Asked Questions (FAQs)
Q1: My in vitro assay shows low permeability of this compound across a blood-brain barrier (BBB) model. What are the potential reasons?
A1: Low in vitro permeability of this compound can stem from several factors:
-
Physicochemical Properties: this compound has a molecular weight of 437.98 g/mol and a topological polar surface area (TPSA) that may hinder passive diffusion across the tight junctions of the BBB.
-
Efflux Transporter Activity: Sonepiprazole, like many other piperazine-containing antipsychotics, is a likely substrate for efflux transporters such as P-glycoprotein (P-gp). These transporters actively pump the drug out of the brain endothelial cells, reducing its net penetration.
-
In Vitro Model Integrity: The integrity of your in vitro BBB model is crucial. Low transendothelial electrical resistance (TEER) values or high permeability of control compounds (like sucrose (B13894) or mannitol) can indicate a leaky barrier, leading to inaccurate results.
-
Experimental Conditions: Factors such as incorrect pH, temperature, or the presence of solvents can negatively impact cell monolayer health and transporter function.
Q2: I am observing a low brain-to-plasma concentration ratio for this compound in my animal studies. How can I investigate the cause?
A2: A low brain-to-plasma (B/P) ratio in vivo is a common challenge. To dissect the underlying reasons, consider the following experimental workflow:
Investigating Low Brain-to-Plasma Ratio.
Q3: What are the key physicochemical properties to consider for optimizing the brain penetration of a Sonepiprazole analog?
A3: To enhance brain penetration through chemical modification, focus on optimizing the following properties. Below is a table summarizing general guidelines for CNS drugs.
| Property | Target Range for Good Brain Penetration | This compound |
| Molecular Weight (MW) | < 450 Da | 437.98 Da |
| LogP (Lipophilicity) | 1.5 - 3.5 | Data not publicly available |
| Topological Polar Surface Area (TPSA) | < 90 Ų | Data not publicly available |
| Number of Hydrogen Bond Donors | ≤ 3 | 2 |
| Number of Hydrogen Bond Acceptors | ≤ 7 | 6 |
| pKa (most basic) | 7.5 - 10.5 | Data not publicly available |
Note: Physicochemical properties for this compound are based on its chemical structure.
Troubleshooting Guides
Problem 1: High variability in brain concentration measurements.
-
Possible Cause 1: Inconsistent sample collection.
-
Troubleshooting: Standardize the time of sample collection post-dose across all animals. Ensure rapid brain harvesting and freezing to prevent post-mortem drug degradation.
-
-
Possible Cause 2: Regional differences in brain distribution.
-
Troubleshooting: If possible, dissect the brain into specific regions (e.g., cortex, hippocampus, striatum) to analyze drug concentration. This can provide more consistent data and insights into target engagement.
-
-
Possible Cause 3: Analytical method variability.
-
Troubleshooting: Validate your bioanalytical method (e.g., LC-MS/MS) for linearity, accuracy, and precision in both brain homogenate and plasma matrices.
-
Problem 2: A prodrug of Sonepiprazole shows improved in vitro permeability but fails to enhance brain concentrations in vivo.
-
Possible Cause 1: Rapid metabolism of the prodrug in plasma.
-
Troubleshooting: Assess the stability of the prodrug in plasma from the animal species used for in vivo studies. If the prodrug is rapidly cleaved, it will not reach the BBB intact.
-
-
Possible Cause 2: The prodrug itself is a substrate for efflux transporters.
-
Troubleshooting: Evaluate the interaction of the prodrug with relevant efflux transporters (e.g., P-gp, BCRP) using in vitro models.
-
-
Possible Cause 3: Inefficient conversion of the prodrug to Sonepiprazole in the brain.
-
Troubleshooting: Measure the concentrations of both the prodrug and the parent drug in the brain and plasma over time to understand the conversion kinetics.
-
Experimental Protocols
Protocol 1: In Vitro P-glycoprotein Substrate Assay
This protocol determines if this compound is a substrate of the P-gp efflux transporter using a cell-based assay.
Workflow for P-gp Substrate Assay.
Interpretation: An efflux ratio significantly greater than 2 suggests that this compound is a P-gp substrate.
Protocol 2: Formulation and In Vivo Evaluation of Nanoparticles for Brain Delivery
This protocol outlines the preparation and in vivo testing of this compound-loaded nanoparticles to enhance brain penetration. This example uses PLGA, a common biodegradable polymer.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Polyvinyl alcohol (PVA) or another suitable surfactant
-
Organic solvent (e.g., dichloromethane, acetone)
-
Deionized water
-
Laboratory animals (e.g., rats or mice)
Procedure:
-
Nanoparticle Formulation (Oil-in-Water Emulsion Solvent Evaporation Method):
-
Dissolve this compound and PLGA in the organic solvent.
-
Add this organic phase to an aqueous solution of PVA while sonicating to form an oil-in-water emulsion.
-
Stir the emulsion under vacuum to evaporate the organic solvent, leading to nanoparticle formation.
-
Collect the nanoparticles by centrifugation, wash, and lyophilize.
-
-
Characterization:
-
Determine particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Calculate encapsulation efficiency and drug loading.
-
Analyze particle morphology using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).
-
-
In Vivo Study:
-
Administer the Sonepiprazole-loaded nanoparticles and a Sonepiprazole solution (control) to different groups of animals via the desired route (e.g., intravenous or intranasal).
-
At predetermined time points, collect blood and brain samples.
-
Homogenize the brain tissue.
-
Extract and quantify the concentration of Sonepiprazole in plasma and brain homogenates using a validated bioanalytical method.
-
Calculate the brain-to-plasma concentration ratio.
-
Data Presentation: Case Studies with Structurally Similar Antipsychotics
While specific data for this compound is limited, the following tables provide quantitative data from studies on structurally related piperazine (B1678402) antipsychotics, demonstrating the potential of formulation strategies to enhance brain delivery.
Table 1: Enhanced Brain Delivery of Risperidone (B510) using PLGA Nanoparticles
| Formulation | Route of Administration | Brain Concentration (1 hr post-dose) | Brain/Blood Ratio | Fold Increase in Brain/Blood Ratio vs. IV Solution |
| Risperidone Solution | Intravenous (IV) | - | 0.17 ± 0.05 | - |
| Risperidone-loaded PLGA Nanoparticles | Intravenous (IV) | - | 0.78 ± 0.07 | 4.6 |
| Risperidone-loaded PLGA Nanoparticles | Intranasal (IN) | - | 1.36 ± 0.06 | 8.0 |
This data demonstrates a significant increase in the brain-to-blood ratio of risperidone when formulated as PLGA nanoparticles, particularly with intranasal administration.[1]
Table 2: Improved Brain Uptake of Olanzapine with PLGA Nanoparticles
| Formulation | Route of Administration | Brain Uptake (AUCbrain) | Fold Increase in Brain Uptake vs. IV Solution |
| Olanzapine Solution | Intravenous (IV) | - | - |
| Olanzapine Solution | Intranasal (IN) | - | - |
| Olanzapine-loaded PLGA Nanoparticles | Intranasal (IN) | Higher than both solutions | 6.35 (vs. IV solution) |
Intranasal delivery of olanzapine-loaded PLGA nanoparticles resulted in a more than 6-fold higher brain uptake compared to an intravenous solution of the drug.[2]
Table 3: Lurasidone (B1662784) Nanoformulations for Enhanced Brain Targeting
| Formulation | Route of Administration | Key Finding |
| Lurasidone-loaded Nanoemulsion | Intranasal | Showed a 1.23-fold improvement in drug diffusion in an ex vivo study compared to a solution.[3] |
| Lurasidone-loaded Nanostructured Lipid Carriers (NLCs) | Intranasal | Resulted in a 2-fold increase in lurasidone concentration in the brain compared to a drug solution.[4] |
These studies highlight the effectiveness of nanoformulations in improving the brain delivery of lurasidone.[3][4]
By understanding the potential challenges and employing the strategies and protocols outlined in this technical support center, researchers can effectively troubleshoot and optimize the brain penetration of this compound and other CNS drug candidates.
References
- 1. Brain targeting of risperidone-loaded solid lipid nanoparticles by intranasal route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and evaluation of olanzapine-loaded PLGA nanoparticles for nose-to-brain delivery: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Brain targeted delivery of lurasidone HCl via nasal administration of mucoadhesive nanoemulsion formulation for the potential management of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of Nanostructured Lipid Carriers of Lurasidone Hydrochloride Using Box-Behnken Design for Brain Targeting: In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Sonepiprazole Hydrochloride and Other Dopamine D4 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Sonepiprazole (B1681054) hydrochloride with other selective dopamine (B1211576) D4 receptor antagonists. The information presented is collated from various scientific publications and is intended to support research and development efforts in neuropharmacology.
Introduction to D4 Receptor Antagonism
The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors, is predominantly expressed in the prefrontal cortex, amygdala, and hippocampus. Its unique distribution and pharmacology have made it a target of interest for the treatment of neuropsychiatric disorders, particularly schizophrenia. The hypothesis that selective D4 antagonism could offer antipsychotic efficacy with a reduced risk of extrapyramidal side effects, commonly associated with D2 receptor blockade, has driven the development of numerous selective D4 antagonists. However, clinical trial results for several of these compounds, including Sonepiprazole, have been largely disappointing in treating schizophrenia.[1][2] This guide will delve into the comparative pharmacology of Sonepiprazole and other key D4 antagonists to provide a comprehensive overview for the scientific community.
Comparative Performance: Binding Affinity and Selectivity
A critical aspect in the evaluation of D4 antagonists is their binding affinity for the D4 receptor and their selectivity over other dopamine receptor subtypes, especially the D2 receptor. High selectivity for the D4 receptor is hypothesized to be crucial for achieving a therapeutic effect without the motor side effects associated with D2 antagonism.
| Compound | D4 Receptor Affinity (Ki, nM) | D2 Receptor Affinity (Ki, nM) | D4 vs D2 Selectivity (Fold) | Other Receptor Affinities (Ki, nM) |
| Sonepiprazole (U-101,387) | 10[3] | >2000[3] | >200[3] | >2000 for D1, D3, 5-HT1A, 5-HT2, α1, α2[3] |
| L-745,870 | 0.43[4] | >2000[4] | >2000[4] | Moderate affinity for 5-HT2, sigma, and alpha-adrenergic receptors (<300 nM)[4] |
| Fananserin (RP 62203) | 2.93[5][6] | 726[5] | ~248 | High affinity for 5-HT2A (0.37 nM)[5][6] |
| ML398 | 36 | >20,000 | >555 | No activity against D1, D2S, D2L, D3, D5 (>20 µM)[7] |
| Clozapine | ~7-20 | ~120-250 | ~10-18 | High affinity for multiple receptors including 5-HT2A, adrenergic, muscarinic, and histaminergic receptors. |
In Vivo Efficacy and Clinical Outcomes
Despite promising preclinical profiles, the translation of selective D4 antagonism to clinical efficacy in schizophrenia has been challenging.
-
Sonepiprazole: In a placebo-controlled clinical trial for schizophrenia, Sonepiprazole was found to be ineffective.[1][2] However, in animal models, it has been shown to reverse prepulse inhibition deficits induced by apomorphine (B128758) and to inhibit stress-induced cognitive impairment.[1]
-
L-745,870: This compound also failed to demonstrate efficacy as an antipsychotic in clinical trials with schizophrenic patients.[8][9] In rodent models, L-745,870 did not show a typical neuroleptic-like profile; it failed to antagonize amphetamine-induced hyperactivity or impair conditioned avoidance responding at doses that selectively block D4 receptors.[10]
-
Fananserin: Research on Fananserin for the treatment of schizophrenia also yielded disappointing results, with the drug showing less efficacy than expected.[11]
The lack of clinical efficacy of these selective D4 antagonists has led to a re-evaluation of the "D4 hypothesis" of schizophrenia. It is now thought that D4 receptor antagonism alone may not be sufficient to produce a robust antipsychotic effect.[12][13]
Pharmacokinetic Profiles
The pharmacokinetic properties of a drug candidate are crucial for its development. Limited publicly available data exists for the pharmacokinetics of Sonepiprazole and L-745,870.
| Compound | Bioavailability | Half-life | Metabolism |
| Sonepiprazole | Oral administration in clinical trials suggests good oral bioavailability.[1] | Data not readily available. | Likely hepatic metabolism, common for CNS-acting drugs. |
| L-745,870 | Excellent oral bioavailability and brain penetration.[4] | Data not readily available. | Data not readily available. |
| Fananserin | Orally bioavailable.[14] | Steady-state plasma levels achieved from day 15 in a clinical study.[14] | Metabolized, with plasma levels measured by gas chromatography/mass spectrometry.[14] |
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol outlines the general steps for a competitive radioligand binding assay to determine the affinity of a test compound for the dopamine D4 receptor.
1. Membrane Preparation:
- HEK293 or CHO cells stably expressing the human dopamine D4 receptor are cultured and harvested.
- Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
- The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
2. Competitive Binding Assay:
- The assay is typically performed in a 96-well plate format.
- To each well, the following are added in order:
- Assay buffer.
- A fixed concentration of a radioligand with high affinity for the D4 receptor (e.g., [³H]-spiperone).
- A range of concentrations of the unlabeled test compound (e.g., Sonepiprazole).
- The prepared cell membranes.
- Non-specific binding is determined in the presence of a high concentration of a known D4 antagonist (e.g., unlabeled spiperone).
- The plates are incubated at a specific temperature (e.g., 25°C) for a set period (e.g., 60-120 minutes) to reach equilibrium.
3. Filtration and Counting:
- The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
- The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
- The radioactivity trapped on the filters is measured using a scintillation counter.
4. Data Analysis:
- The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
- The Ki value (the inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizations
Dopamine D4 Receptor Signaling Pathway
Caption: Dopamine D4 receptor signaling pathway.
Experimental Workflow: Competitive Radioligand Binding Assay
References
- 1. Sonepiprazole - Wikipedia [en.wikipedia.org]
- 2. Effectiveness of the selective D4 antagonist sonepiprazole in schizophrenia: a placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Biological profile of L-745,870, a selective antagonist with high affinity for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The naphtosultam derivative RP 62203 (fananserin) has high affinity for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Schizophrenia and L-745,870, a novel dopamine D4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effects of a selective D4 dopamine receptor antagonist (L-745,870) in acutely psychotic inpatients with schizophrenia. D4 Dopamine Antagonist Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. L-745,870, a subtype selective dopamine D4 receptor antagonist, does not exhibit a neuroleptic-like profile in rodent behavioral tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fananserin - Wikipedia [en.wikipedia.org]
- 12. [Functional role of dopamine D4 receptor in schizophrenia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The importance of dopamine D4 receptors in the action and development of antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. psychiatryonline.org [psychiatryonline.org]
A Comparative Guide to Sonepiprazole Hydrochloride's Selectivity for the Dopamine D4 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Sonepiprazole hydrochloride's binding affinity and selectivity for the dopamine (B1211576) D4 receptor against other well-established dopamine receptor antagonists. The information presented is supported by experimental data and detailed methodologies to assist researchers in their evaluation of this compound for preclinical and clinical studies.
Executive Summary
This compound is a potent and highly selective antagonist for the dopamine D4 receptor. Experimental data consistently demonstrates its significantly higher affinity for the D4 subtype compared to other dopamine receptors (D1, D2, and D3), as well as other neurotransmitter receptors. This high selectivity profile suggests a lower potential for off-target effects commonly associated with less selective dopamine antagonists, such as extrapyramidal symptoms. This guide will delve into the quantitative data supporting this selectivity, outline the experimental methods used for its validation, and provide a visual representation of the relevant signaling pathways and experimental workflows.
Comparative Binding Affinity Data
The selectivity of this compound for the D4 receptor is best illustrated by comparing its inhibitor constant (Ki) values with those of other dopamine receptor antagonists. A lower Ki value indicates a higher binding affinity.
| Compound | D4 Receptor Ki (nM) | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | 5-HT2A Receptor Ki (nM) | α1-Adrenergic Receptor Ki (nM) | H1 Receptor Ki (nM) | M1 Receptor Ki (nM) |
| Sonepiprazole | ~10 | >2000 | >2000 | >2000 | >2000 | - | - |
| L-745,870 | 0.43 - 0.51[1][2] | 960[1][2] | 2300[1] | Moderate Affinity | Moderate Affinity | - | - |
| Clozapine | ~125 | 125 - 190 | - | ~5 | ~7 | ~1 | ~2 |
Note: Ki values can vary slightly between different studies and experimental conditions. The data presented here is a synthesis of available literature.
Experimental Protocols
The binding affinity data presented above is typically determined using a competitive radioligand binding assay. Below is a detailed methodology for such an experiment.
Radioligand Binding Assay for Dopamine D4 Receptor Affinity
Objective: To determine the binding affinity (Ki) of a test compound (e.g., Sonepiprazole) for the human dopamine D4 receptor.
Materials:
-
Cell Line: Human Embryonic Kidney (HEK-293) or Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D4 receptor.
-
Radioligand: [3H]-Spiperone or another suitable high-affinity D4 receptor antagonist radioligand.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known D4 receptor antagonist, such as Haloperidol or Clozapine.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
-
96-well plates.
-
Cell harvesting equipment.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK-293 or CHO cells expressing the D4 receptor to confluency.
-
Harvest the cells and homogenize them in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh assay buffer and resuspend it to a final protein concentration of 100-200 µg/mL.
-
-
Competitive Binding Assay:
-
To each well of a 96-well plate, add:
-
50 µL of assay buffer (for total binding) or 50 µL of the non-specific binding control.
-
50 µL of various concentrations of the test compound (Sonepiprazole).
-
50 µL of the radioligand at a fixed concentration (typically at or below its Kd value for the D4 receptor).
-
100 µL of the prepared cell membrane suspension.
-
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This traps the membranes with the bound radioligand on the filter.
-
Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
-
Detection and Data Analysis:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
The amount of radioactivity is proportional to the amount of radioligand bound to the receptors.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Visualizations
Dopamine D4 Receptor Signaling Pathway
The dopamine D4 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs). Upon binding of an agonist, the D4 receptor couples to inhibitory G proteins (Gαi/o), which in turn inhibit the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). As an antagonist, Sonepiprazole blocks this signaling cascade by preventing the binding of dopamine or other agonists to the D4 receptor.
Caption: Dopamine D4 receptor signaling pathway.
Experimental Workflow for Competitive Radioligand Binding Assay
The following diagram illustrates the key steps involved in a typical competitive radioligand binding assay used to determine the Ki of a compound.
Caption: Workflow for a competitive binding assay.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Sonepiprazole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies applicable to the quantification of Sonepiprazole hydrochloride, a selective dopamine (B1211576) D4 receptor antagonist. In the absence of direct cross-validation studies for this compound, this document draws upon validated methods for structurally similar antipsychotic compounds, such as Aripiprazole (B633). The principles and experimental data presented herein serve as a robust framework for the development, validation, and cross-validation of analytical methods for this compound.
The cross-validation of analytical methods is a critical process in pharmaceutical development and quality control. It ensures that a validated analytical method performs with consistency and reliability when transferred between different laboratories, analysts, or equipment.[1] This guide will explore various analytical techniques, presenting their validated performance data to aid researchers in selecting and implementing the most suitable methods for their specific needs.
Comparison of Validated Analytical Methods
The following sections detail validated analytical methods for compounds structurally related to this compound. The data is presented to facilitate a comparative assessment of their performance characteristics.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution and sensitivity.[2][3]
Experimental Protocol:
A simple and rapid HPLC method was developed for the simultaneous determination of olanzapine (B1677200) and aripiprazole in human plasma.[4]
-
Column: Monolithic C18 column (100 mm x 4.6 mm)[4]
-
Mobile Phase: A gradient elution with a mobile phase consisting of 20 mM phosphate (B84403) buffer (pH 3.14) and acetonitrile (B52724).[4]
-
Flow Rate: 0.8 mL/min[4]
-
Detection: UV detection at 240 nm[5]
-
Temperature: 35°C[4]
-
Injection Volume: 20 µL[5]
Data Presentation:
| Validation Parameter | Aripiprazole | Reference |
| Linearity Range | 0.500 - 50.0 µg/mL | [4] |
| Limit of Quantification (LOQ) | 0.498 µg/mL | [4] |
| Accuracy (Recovery) | 99 - 102% | [4] |
| Precision (RSD) | < 2% | [4] |
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a more recent advancement in liquid chromatography that offers higher resolution, sensitivity, and speed compared to traditional HPLC.[5]
Experimental Protocol:
A stability-indicating UPLC assay method was developed for the determination of Aripiprazole.[5]
-
Column: C8 column (50 mm x 2.1 mm, 1.7 µm particle size)[5]
-
Mobile Phase: Isocratic elution with acetonitrile and 20 mM ammonium (B1175870) acetate (B1210297) (90:10, v/v)[5]
-
Flow Rate: 0.250 mL/min[5]
-
Detection: UV detection at 240 nm[5]
-
Injection Volume: 5 µL[5]
Data Presentation:
| Validation Parameter | Aripiprazole | Reference |
| Linearity Range | Not explicitly stated, but validated. | [5] |
| Precision (RSD) | Method was found to be precise. | [5] |
| Accuracy | Method was found to be accurate. | [5] |
| Robustness | The method was found to be robust. | [5] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique, making it ideal for the analysis of drugs in biological matrices.[6][7]
Experimental Protocol:
A validated LC-MS/MS method for the simultaneous quantification of aripiprazole and its main metabolite in human plasma.[8]
-
Column: C18 reversed-phase column[8]
-
Mobile Phase: Isocratic elution.[8]
-
Detection: Tandem mass spectrometry.[8]
-
Sample Preparation: Liquid-liquid extraction.[8]
Data Presentation:
| Validation Parameter | Aripiprazole | Reference |
| Linearity Range | 0.1 - 100 ng/mL | [8] |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | [8] |
| Precision (Intra- and Inter-assay) | Within regulatory limits. | [8] |
| Accuracy (Intra- and Inter-assay) | Within regulatory limits. | [8] |
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a simpler and more cost-effective technique, suitable for the analysis of bulk drug and pharmaceutical formulations.[9]
Experimental Protocol:
A UV spectrophotometric method with multivariate calibration for the determination of aripiprazole in pharmaceutical formulations.[9]
-
Solvent: Ethanol[9]
-
Wavelength of Maximum Absorbance (λmax): 255 nm[9]
-
Calibration: Multivariate calibration using absorbances at five different wavelengths (251, 253, 255, 257, 259 nm)[9]
Data Presentation:
| Validation Parameter | Aripiprazole | Reference |
| Linearity Range | 5 - 30 µg/mL | [9] |
| Accuracy | Method was found to be accurate. | [9] |
| Precision | Method was found to be precise. | [9] |
Signaling Pathways and Experimental Workflows
The following diagram illustrates a general workflow for the cross-validation of an analytical method, a critical step when transferring a method between laboratories or using different equipment.
Caption: General workflow for the cross-validation of an analytical method.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. ijnrd.org [ijnrd.org]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. Journal of Research in Pharmacy » Submission » Development of a validated HPLC method for simultaneous determination of olanzapine and aripiprazole in human plasma [dergipark.org.tr]
- 5. A Chromatographic Determination of Aripiprazole using HPLC and UPLC: A Comparative Validation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioanalytical methods for the determination of antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. augusta-staging.elsevierpure.com [augusta-staging.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
- 9. Validated Spectrophotometric Quantification of Aripiprazole in Pharmaceutical Formulations by Using Multivariate Technique - PMC [pmc.ncbi.nlm.nih.gov]
Sonepiprazole Hydrochloride: A Comparative Analysis Against Typical Antipsychotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical efficacy of sonepiprazole (B1681054) hydrochloride, a selective dopamine (B1211576) D4 receptor antagonist, with typical antipsychotics, which primarily act as dopamine D2 receptor antagonists. The following sections present quantitative data on receptor binding affinities, and an overview of their effects in a key behavioral model of antipsychotic activity, the conditioned avoidance response (CAR) test. Detailed experimental methodologies and signaling pathway diagrams are also provided to offer a comprehensive understanding of their distinct pharmacological profiles.
Executive Summary
Sonepiprazole hydrochloride distinguishes itself from typical antipsychotics, such as haloperidol (B65202) and chlorpromazine (B137089), through its highly selective pharmacological profile. While typical antipsychotics exert their effects through potent blockade of dopamine D2 receptors, sonepiprazole demonstrates high affinity and selectivity for the dopamine D4 receptor. This divergence in primary molecular targets leads to significant differences in their preclinical behavioral effects. Notably, while effective in certain preclinical models, sonepiprazole's selective D4 antagonism did not translate to clinical efficacy in schizophrenia trials.
Data Presentation
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Compound | D₂ | D₄ | 5-HT₂ₐ | Reference |
| Sonepiprazole | >2,000 | 10 | >2,000 | [1] |
| Haloperidol | 1.2 | 4.9 | 38 | |
| Chlorpromazine | 1.8 | 3.2 | 4.6 |
Note: Lower Ki values indicate higher binding affinity. Data for haloperidol and chlorpromazine are representative values from preclinical studies.
Table 2: Effect on Conditioned Avoidance Response (CAR)
| Compound | Effect on CAR | ED₅₀ (mg/kg) | Reference |
| Sonepiprazole | Inactive | N/A | |
| Haloperidol | Inhibition | 0.05-0.2 | |
| Chlorpromazine | Inhibition | 1.0-5.0 | [2] |
Experimental Protocols
Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of a compound for various neurotransmitter receptors.
General Methodology:
-
Tissue Preparation: Membranes are prepared from cells recombinantly expressing the target human receptor (e.g., dopamine D2, D4, serotonin (B10506) 5-HT2A).
-
Radioligand Binding: The cell membranes are incubated with a specific radioligand that is known to bind to the target receptor.
-
Competition Assay: Increasing concentrations of the test compound (sonepiprazole, haloperidol, or chlorpromazine) are added to the incubation mixture to compete with the radioligand for binding to the receptor.
-
Separation and Counting: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conditioned Avoidance Response (CAR) in Rats
Objective: To assess the potential antipsychotic activity of a compound by measuring its ability to inhibit a learned avoidance response.
Apparatus: A shuttle box divided into two compartments with a grid floor capable of delivering a mild electric footshock. A conditioned stimulus (CS), typically a light or a tone, is presented, followed by an unconditioned stimulus (US), the footshock.
Procedure:
-
Acquisition Training: Rats are trained to avoid the footshock by moving from one compartment to the other upon presentation of the CS. Each trial consists of the CS presentation for a set duration (e.g., 10 seconds), followed by the US if the rat fails to move to the other compartment (an avoidance response). If the rat moves after the onset of the US, it is recorded as an escape response. Training continues until a stable baseline of avoidance responding is achieved.
-
Drug Administration: Animals are administered the test compound (e.g., haloperidol, chlorpromazine) or vehicle at various doses prior to the test session.
-
Testing: The number of avoidance responses, escape responses, and failures to escape are recorded during the test session.
-
Data Analysis: The dose of the compound that produces a 50% reduction in avoidance responding (ED₅₀) is calculated. A compound is considered to have a potential antipsychotic-like profile if it selectively suppresses avoidance responding at doses that do not impair the ability to escape the shock.
Mandatory Visualization
Caption: Signaling pathway of typical antipsychotics.
Caption: Signaling pathway of sonepiprazole.
Caption: Experimental workflow for preclinical evaluation.
References
A Tale of Two Dopaminergic Strategies: Sonepiprazole vs. Dopamine System Stabilizers
For researchers, scientists, and drug development professionals, the quest for effective treatments for neuropsychiatric disorders like schizophrenia is a journey marked by both promising innovations and instructive setbacks. This guide provides a head-to-head comparison of two distinct approaches to modulating the dopamine (B1211576) system: the selective dopamine D4 receptor antagonist, Sonepiprazole (B1681054), and the class of dopamine D2 receptor partial agonists, commonly known as dopamine system stabilizers, which includes Aripiprazole (B633), Brexpiprazole, and Cariprazine (B1246890). While the former represents a targeted but ultimately unsuccessful strategy for treating psychosis, the latter has given rise to a new generation of atypical antipsychotics.
This comprehensive analysis delves into the preclinical and clinical data that define these compounds, presenting quantitative comparisons in structured tables, detailing key experimental methodologies, and visualizing the underlying biological pathways and workflows.
At a Glance: Key Pharmacological and Clinical Differences
The fundamental divergence between Sonepiprazole and dopamine system stabilizers lies in their primary molecular targets and their mechanisms of action. Sonepiprazole is a highly selective antagonist of the D4 dopamine receptor, a target once hypothesized to be central to the superior efficacy of the atypical antipsychotic clozapine.[1] In contrast, dopamine system stabilizers exert their effects primarily through partial agonism at the D2 dopamine receptor.[2] This distinction in mechanism leads to vastly different clinical outcomes, with Sonepiprazole failing to demonstrate efficacy in schizophrenia, while D2 partial agonists have become established treatments.[1]
Quantitative Comparison of Pharmacological and Clinical Properties
The following tables summarize the key quantitative data for Sonepiprazole and the dopamine system stabilizers, offering a clear comparison of their receptor binding profiles, intrinsic activities, and clinical efficacy.
Table 1: Receptor Binding Affinity (Ki, nM) of Sonepiprazole and Dopamine System Stabilizers
| Receptor | Sonepiprazole | Aripiprazole | Brexpiprazole | Cariprazine |
| Dopamine D2 | >2,000 | 0.34 | 0.47 | 0.49 |
| Dopamine D3 | >2,000 | 0.8 | 1.1 | 0.085 |
| Dopamine D4 | 10 | 44 | 1.9 | 0.69 |
| Serotonin 5-HT1A | >2,000 | 1.7 | 1.1 | 2.6 |
| Serotonin 5-HT2A | >2,000 | 3.4 | 0.47 | 18.8 |
| Serotonin 5-HT2B | - | 0.36 | 1.9 | - |
| Serotonin 5-HT7 | - | 39 | 3.7 | 11.1 |
| Adrenergic α1A | - | 57 | 1.1 | 155 |
| Adrenergic α1B | >2,000 | - | 0.17 | - |
| Adrenergic α2C | - | - | 0.59 | - |
| Histamine H1 | - | 61 | 19 | 23.3 |
Data compiled from multiple sources.[3][4][5][6]
Table 2: Intrinsic Activity at Dopamine D2 Receptor
| Compound | Intrinsic Activity (% of Dopamine's effect) |
| Sonepiprazole | 0% (Antagonist) |
| Aripiprazole | ~25% |
| Brexpiprazole | Lower than Aripiprazole |
| Cariprazine | ~40% (at D2), ~60% (at D3) |
Data compiled from multiple sources.[7][8]
Table 3: Clinical Efficacy in Schizophrenia (Change from Baseline in PANSS Total Score)
| Compound | Study | Change in PANSS Score vs. Placebo | Outcome |
| Sonepiprazole | Corrigan et al., 2004 | No statistically significant difference | Ineffective |
| Aripiprazole | Multiple Trials | Statistically significant improvement | Effective |
| Brexpiprazole | Multiple Trials | Statistically significant improvement | Effective |
| Cariprazine | Multiple Trials | Statistically significant improvement | Effective |
Data compiled from multiple sources.[1][2][5]
Signaling Pathways and Experimental Workflows
To visually represent the distinct mechanisms and research processes involved, the following diagrams have been generated using Graphviz.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the protocols for key experiments cited in the development and comparison of these compounds.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a compound for various neurotransmitter receptors.
General Protocol:
-
Membrane Preparation: Cell lines stably expressing the receptor of interest (e.g., CHO-K1 cells for human dopamine D2L receptor) are cultured and harvested. The cells are lysed, and the cell membranes are isolated through centrifugation and stored at -80°C.
-
Assay: The prepared cell membranes are incubated with a specific radioligand (e.g., [3H]spiperone for D2 receptors) and varying concentrations of the test compound (Sonepiprazole, Aripiprazole, etc.).
-
Incubation and Filtration: The mixture is incubated at a specific temperature for a set period to allow for binding equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
This is a generalized protocol; specific conditions such as radioligand concentration, incubation time, and temperature vary depending on the receptor being assayed.[9][10]
Prepulse Inhibition (PPI) of the Acoustic Startle Response
Objective: To assess sensorimotor gating, a process often deficient in schizophrenia, and to evaluate the potential antipsychotic-like effects of a compound in animal models.
General Protocol:
-
Apparatus: A startle chamber equipped with a speaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response of the animal (typically a rat or mouse).
-
Acclimation: The animal is placed in the startle chamber and allowed to acclimate for a period with background white noise.
-
Test Session: The session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB) is presented to elicit a startle response.
-
Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (the prepulse, e.g., 70-85 dB) is presented shortly before the startling pulse.
-
No-stimulus trials: Only background noise is present.
-
-
Drug Administration: The test compound (e.g., Sonepiprazole) or a vehicle is administered before the test session. To induce a PPI deficit (to model schizophrenia-like symptoms), a dopamine agonist like apomorphine (B128758) can be administered.
-
Data Analysis: The startle amplitude is measured for each trial. PPI is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials. The ability of a test compound to reverse an apomorphine-induced deficit in PPI is indicative of potential antipsychotic activity.[11][12][13]
Clinical Trial for Efficacy in Schizophrenia (Placebo-Controlled)
Objective: To evaluate the efficacy and safety of an investigational drug for the treatment of schizophrenia.
General Protocol (based on the Sonepiprazole trial):
-
Patient Population: Hospitalized patients with a diagnosis of schizophrenia (according to DSM-IV criteria) and a baseline Positive and Negative Syndrome Scale (PANSS) total score of ≥60 are recruited.[1]
-
Study Design: A multi-center, randomized, double-blind, placebo- and active-controlled trial. Patients are randomly assigned to receive the investigational drug (e.g., Sonepiprazole at various doses), an active comparator (e.g., Olanzapine), or a placebo once daily for a fixed duration (e.g., 6 weeks).[1]
-
Efficacy Assessments:
-
Primary Endpoint: The mean change from baseline in the PANSS total score at the end of the treatment period. The PANSS is a 30-item rating scale used to assess the severity of positive, negative, and general psychopathology symptoms.[1][14][15][16]
-
Secondary Endpoints: Mean changes from baseline in PANSS subscale scores, Brief Psychiatric Rating Scale (BPRS) score, Clinical Global Impressions-Severity of Illness (CGI-S) score, and other relevant scales.[1]
-
-
Safety and Tolerability Assessments: Monitoring of adverse events, vital signs, weight, electrocardiograms (ECGs), and laboratory tests throughout the study.
-
Data Analysis: Statistical comparisons are made between the treatment groups and the placebo group on the primary and secondary efficacy endpoints.
Conclusion: Divergent Paths in Dopamine Modulation
The comparative analysis of Sonepiprazole and the dopamine system stabilizers highlights a critical lesson in psychopharmacology: a highly specific and potent interaction with a single receptor subtype does not guarantee therapeutic efficacy. While the D4 receptor hypothesis was a rational starting point, the clinical failure of Sonepiprazole demonstrated that D4 receptor antagonism alone is insufficient to treat the complex symptomatology of schizophrenia.[1]
In contrast, the dopamine system stabilizers, with their unique D2 partial agonist profile, represent a more nuanced and successful approach. By acting as functional antagonists in hyperdopaminergic states and functional agonists in hypodopaminergic states, these agents can theoretically address both the positive and negative symptoms of schizophrenia while maintaining a favorable side effect profile.[2][8] The clinical success of Aripiprazole, Brexpiprazole, and Cariprazine has validated this "dopamine stabilization" concept and has provided valuable therapeutic options for patients.
This guide underscores the importance of a multi-faceted approach to drug evaluation, integrating in vitro pharmacology, preclinical behavioral models, and rigorous clinical trials. The divergent stories of Sonepiprazole and the dopamine system stabilizers serve as a compelling case study in the ongoing effort to develop safer and more effective treatments for severe mental illness.
References
- 1. Effectiveness of the selective D4 antagonist sonepiprazole in schizophrenia: a placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine Receptor Partial Agonists: Do They Differ in Their Clinical Efficacy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aripiprazole, brexpiprazole, and cariprazine: Not all the same | MDedge [mdedge.com]
- 4. Aripiprazole, brexpiprazole, and cariprazine: Not all the same | MDedge [mdedge.com]
- 5. Brexpiprazole and cariprazine: distinguishing two new atypical antipsychotics from the original dopamine stabilizer aripiprazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. community.the-hospitalist.org [community.the-hospitalist.org]
- 7. cambridge.org [cambridge.org]
- 8. Mechanism of action of cariprazine | CNS Spectrums | Cambridge Core [cambridge.org]
- 9. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. "Disruption of Prepulse Inhibition by Apomorphine Across Modalities" by Landhing Moran [scholarcommons.sc.edu]
- 12. Nicotine blocks apomorphine-induced disruption of prepulse inhibition of the acoustic startle in rats: possible involvement of central nicotinic α7 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differential effects of apomorphine on prepulse inhibition of acoustic startle reflex in two rat strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Modelling and simulation of the Positive and Negative Syndrome Scale (PANSS) time course and dropout hazard in placebo arms of schizophrenia clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. innovationscns.com [innovationscns.com]
- 16. Positive and Negative Syndrome Scale (PANSS) Training: Challenges, Solutions, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Sonepiprazole Hydrochloride Effects in Cognitive Tasks: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selective dopamine (B1211576) D4 receptor antagonist, Sonepiprazole hydrochloride, and its potential effects on cognitive function. Due to the limited publicly available preclinical data on Sonepiprazole in standardized cognitive tasks, this guide draws comparisons with another selective D4 antagonist, L-745,870, and commonly used atypical antipsychotics with known cognitive effects.
Executive Summary
This compound is a highly selective antagonist of the dopamine D4 receptor. While it has been investigated for its potential antipsychotic properties, its efficacy in treating schizophrenia was not established in clinical trials.[1] However, preclinical research suggests that D4 receptor modulation may play a role in cognitive processes, particularly in the prefrontal cortex. Notably, Sonepiprazole has been shown to reverse stress-induced cognitive deficits in monkeys. This guide summarizes the available information and provides a framework for evaluating the reproducibility of its cognitive effects by comparing it to other relevant compounds.
Mechanism of Action: Dopamine D4 Receptor Antagonism
Sonepiprazole exerts its effects by selectively blocking the dopamine D4 receptor. The D4 receptor is a G protein-coupled receptor primarily expressed in the prefrontal cortex, amygdala, and hippocampus – brain regions critically involved in cognition and emotional regulation. Its activation is linked to the modulation of both GABAergic and glutamatergic neurotransmission, influencing synaptic plasticity and neuronal excitability.
Signaling Pathway of Dopamine D4 Receptor Modulation
The downstream signaling cascade of the D4 receptor is complex and can have bidirectional effects on neuronal function. Antagonism of this receptor by compounds like Sonepiprazole is expected to interfere with these pathways.
Comparative Efficacy in Cognitive Tasks
To objectively assess the potential cognitive effects of Sonepiprazole, we compare it with other compounds in the Novel Object Recognition (NOR) task, a widely used preclinical model for evaluating recognition memory.
Note: To date, no publicly available studies have reported quantitative data on the effects of this compound in the Novel Object Recognition or Morris Water Maze tasks. The data for the selective D4 antagonist L-745,870 is included as an indirect comparator.
Novel Object Recognition (NOR) Task
The NOR task assesses an animal's ability to recognize a novel object from a familiar one. A higher discrimination index (DI) or recognition index (RI) indicates better recognition memory.
Table 1: Comparative Effects on Novel Object Recognition (NOR) Task
| Compound | Animal Model | Dosing Regimen | Key Findings (Discrimination/Recognition Index) | Reference |
| L-745,870 (Selective D4 Antagonist) | Normal Rats | 1 mg/kg, i.p. | Impaired novel object recognition. | [2] |
| Olanzapine | Socially Isolated Mice | 0.5 mg/kg, chronic | Significantly improved recognition index (p<0.01) compared to vehicle-treated isolated mice. | [3] |
| 1.3 mg/kg, chronic | No significant effect on recognition index. | [3] | ||
| 5 mg/kg, chronic | Decreased recognition memory. | [3] | ||
| Risperidone | MK-801-treated Rats | 0.1 mg/kg, i.p. | Successfully reversed MK-801-induced impairment in spatial object recognition. | [4][5] |
| PCP-treated Rats | 0.2 mg/kg, i.p. | No significant effect on PCP-induced deficit in novel object exploration. | [6][7] | |
| Aripiprazole (B633) | PCP-treated Mice | 1.0 mg/kg, single dose | Ameliorated PCP-induced impairment of recognition memory. | [8] |
| 0.03 & 0.1 mg/kg, repeated | Ameliorated PCP-induced impairment of recognition memory. | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standardized protocols for the Novel Object Recognition and Morris Water Maze tasks.
Novel Object Recognition (NOR) Task Protocol
This protocol is a generalized procedure based on common practices in rodent behavioral testing.[3][9][10]
1. Apparatus:
-
An open-field arena (e.g., 40x40x40 cm) made of a non-porous material for easy cleaning.
-
A set of objects that are of similar size but differ in shape and texture. The objects should be heavy enough that the animals cannot displace them.
2. Procedure:
-
Habituation (Day 1): Each animal is individually placed in the empty arena for 5-10 minutes to acclimate to the environment.
-
Training/Familiarization (Day 2): Two identical objects are placed in the arena. The animal is placed in the arena, equidistant from both objects, and allowed to explore for a set period (e.g., 5-10 minutes). The time spent exploring each object is recorded. Exploration is typically defined as the animal's nose being within a 2 cm radius of the object and oriented toward it.
-
Testing (Day 3): One of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring the familiar and novel objects is recorded for a set period (e.g., 5 minutes). The arena and objects are thoroughly cleaned between each animal to eliminate olfactory cues.
3. Data Analysis:
-
The primary measure is the Discrimination Index (DI) or Recognition Index (RI) , calculated as:
-
DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time)
-
RI = (Time exploring novel object) / (Total exploration time)
-
-
A DI greater than 0 or an RI greater than 0.5 indicates a preference for the novel object and intact recognition memory.
Morris Water Maze (MWM) Task Protocol
The MWM is a widely used task to assess spatial learning and memory.[11]
1. Apparatus:
-
A large circular pool (e.g., 120-150 cm in diameter) filled with water made opaque with non-toxic paint.
-
An escape platform submerged 1-2 cm below the water surface.
-
Visual cues are placed around the room and are visible from within the pool.
2. Procedure:
-
Acquisition Phase (Days 1-5):
-
Animals are given a series of trials (e.g., 4 trials per day) to find the hidden platform.
-
For each trial, the animal is placed into the water at one of four quasi-random start locations.
-
The latency to find the platform is recorded. If the animal fails to find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it.
-
The animal is allowed to remain on the platform for a short period (e.g., 15-30 seconds).
-
-
Probe Trial (Day 6):
-
The platform is removed from the pool.
-
The animal is allowed to swim freely for a set duration (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) is recorded.
-
3. Data Analysis:
-
Acquisition: A decrease in escape latency across training days indicates learning.
-
Probe Trial: A significant preference for the target quadrant (spending more than 25% of the time) indicates spatial memory retention.
Conclusion and Future Directions
The available evidence on the cognitive effects of this compound is currently limited, highlighting a critical need for further preclinical research to establish its profile in standardized cognitive paradigms. While the reversal of stress-induced cognitive deficits in primates is a promising finding, its reproducibility and translatability to other models of cognitive impairment remain to be determined.
The data from the selective D4 antagonist L-745,870, which impaired novel object recognition, suggests that D4 receptor blockade may not universally lead to cognitive enhancement and that the effects may be highly dependent on the specific compound, the cognitive domain being assessed, and the underlying neuropathological state.
In contrast, atypical antipsychotics such as olanzapine, risperidone, and aripiprazole have demonstrated some pro-cognitive effects in certain preclinical models, although these effects are often modest and dose-dependent.
For researchers and drug development professionals, future investigations into Sonepiprazole should prioritize:
-
Systematic evaluation in rodent models of cognitive impairment using standardized tasks such as the Novel Object Recognition and Morris Water Maze to generate robust and reproducible quantitative data.
-
Dose-response studies to identify the optimal therapeutic window for potential cognitive enhancement.
-
Direct head-to-head comparisons with other D4 receptor modulators and atypical antipsychotics to clearly delineate its pharmacological profile.
By addressing these knowledge gaps, the scientific community can better ascertain the therapeutic potential of this compound for treating cognitive deficits in various neuropsychiatric and neurological disorders.
References
- 1. Reversal of early-life high fat diet prevents spatial discrimination deficits corresponding with altered brain inflammatory and metabolic profiles in male C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New CAMH-Developed Drug Shows Promise in Reversing Memory Loss for Early Alzheimer's Patients | CAMH [camh.ca]
- 4. Novel object recognition as a facile behavior test for evaluating drug effects in AβPP/PS1 Alzheimer's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Translational Aspects of the Novel Object Recognition Task in Rats Abstinent Following Sub-Chronic Treatment with Phencyclidine (PCP): Effects of Modafinil and Relevance to Cognitive Deficits in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 587. PRECLINICAL STUDIES OF STANDARD AND NOVEL TARGET ANTIPSYCHOTIC DRUGS IN ANIMAL MODELS OF SCHIZOPHRENIA: WHY CLINICAL TRIALS MAY HAVE FAILED TO RECAPITULATE PRECLINICAL FINDINGS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Review on the Disruption of Novel Object Recognition Induced by Methamphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of the effect of chronic administration of drugs on rat behavior in the water maze task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
Sonepiprazole Hydrochloride vs. Clozapine: A Comparative Analysis of D4 Receptor Blockade
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of sonepiprazole (B1681054) hydrochloride and clozapine (B1669256), focusing on their interaction with the dopamine (B1211576) D4 receptor. The information presented is intended to support research and development efforts in the field of neuropsychopharmacology by offering a clear, objective analysis of these two compounds.
Introduction
The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), has been a significant target in the development of antipsychotic medications. This is largely due to the unique pharmacological profile of clozapine, an atypical antipsychotic that exhibits a higher affinity for D4 receptors compared to D2 receptors, a characteristic believed to contribute to its efficacy in treatment-resistant schizophrenia with a lower incidence of extrapyramidal side effects.[1][2] Sonepiprazole (PNU-101387G) was developed as a selective D4 receptor antagonist with the hypothesis that selective D4 blockade could replicate the therapeutic benefits of clozapine without its wide range of side effects.[3] However, clinical trials with sonepiprazole in schizophrenia did not demonstrate efficacy.[3] This guide will delve into the experimental data comparing the D4 receptor blockade of these two compounds to provide a deeper understanding of their pharmacological differences.
Chemical Structures
A fundamental aspect of understanding the pharmacological properties of sonepiprazole and clozapine lies in their distinct chemical structures.
Sonepiprazole Hydrochloride
-
IUPAC Name: 4-(4-{2-[(1S)-3,4-dihydro-1H-isochromen-1-yl]ethyl}piperazin-1-yl)benzenesulfonamide hydrochloride
-
Molecular Formula: C₂₁H₂₈ClN₃O₃S
-
Molar Mass: 437.98 g/mol
Clozapine
-
IUPAC Name: 8-chloro-11-(4-methylpiperazin-1-yl)-5H-dibenzo[b,e][4][5]diazepine
-
Molecular Formula: C₁₈H₁₉ClN₄
-
Molar Mass: 326.83 g/mol
Quantitative Data Summary
The following tables summarize the binding affinities (Ki) of sonepiprazole and clozapine for the dopamine D4 receptor and other relevant receptors. The data is compiled from various sources to provide a comprehensive overview. It is important to note that absolute values can vary between studies due to different experimental conditions.
Table 1: Dopamine D4 Receptor Binding Affinity
| Compound | Receptor Species | Ki (nM) | Reference |
| Sonepiprazole | Human (hD4.2) | 10.1 | [4] |
| Rat (rD4) | 3.6 | [4] | |
| Clozapine | Human | ~1.3 - 24 | [6] |
| Rat | < 20 | [7] |
Table 2: Receptor Selectivity Profile
| Receptor | Sonepiprazole Ki (nM) | Clozapine Ki (nM) |
| Dopamine D4 | 3.6 - 10.1 | ~1.3 - 24 |
| Dopamine D2 | 5147 (rat) | ~160 |
| Dopamine D3 | > 2000 | ~555 |
| Serotonin (B10506) 5-HT2A | > 2000 | 5.4 |
| Histamine (B1213489) H1 | 7430 | 1.1 |
Data compiled from multiple sources.[4][6][7]
Dopamine D4 Receptor Signaling Pathway
The dopamine D4 receptor is a Gi/o-coupled receptor. Upon activation by dopamine, it initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8][9] This, in turn, affects the activity of protein kinase A (PKA) and downstream signaling pathways. The D4 receptor can also modulate intracellular calcium levels and influence potassium channels.[9] Furthermore, it can signal through G-protein independent pathways, interacting with proteins containing SH3 domains.[10]
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol outlines the general steps for a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for the D4 receptor.
Cheng-Prusoff Equation:
Ki = IC₅₀ / (1 + [L]/Kd)
Where:
-
Ki: Inhibitory constant of the test compound.
-
IC₅₀: Concentration of the test compound that displaces 50% of the radioligand.
-
[L]: Concentration of the radioligand.
-
Kd: Dissociation constant of the radioligand.
In Vivo Studies in Animal Models of Schizophrenia
Preclinical studies in animal models are crucial for evaluating the potential therapeutic effects of compounds. For antipsychotic drug development, models that mimic certain aspects of schizophrenia are employed.
One common model is the phencyclidine (PCP)-induced hyperlocomotion model . PCP, an NMDA receptor antagonist, can induce behavioral changes in rodents that are reminiscent of the positive symptoms of schizophrenia. The ability of a test compound to attenuate this hyperlocomotion is considered an indicator of potential antipsychotic activity.
In a study comparing the effects of sonepiprazole and clozapine, both compounds were administered to rats prior to PCP injection. While clozapine was effective in reducing PCP-induced hyperlocomotion, sonepiprazole did not show significant effects in this model.[1]
Another relevant animal model is the post-weaning social isolation (PWSI) stress model in rats, which can induce behavioral abnormalities and neurochemical changes relevant to schizophrenia.[4] In this model, chronic treatment with clozapine has been shown to attenuate behavioral deficits and associated molecular changes.[4]
Discussion and Conclusion
The data presented highlight a significant difference in the pharmacological profiles of sonepiprazole and clozapine. Sonepiprazole is a highly selective D4 receptor antagonist with markedly lower affinity for other dopamine receptors and serotonin receptors. In contrast, clozapine is a multi-receptor antagonist, exhibiting high affinity for D4 receptors but also significant affinity for a range of other receptors, including D2, 5-HT2A, and histamine H1 receptors.
The high selectivity of sonepiprazole for the D4 receptor was initially considered a promising strategy to achieve the therapeutic benefits of clozapine without its side effect profile. However, the lack of efficacy of sonepiprazole in clinical trials for schizophrenia suggests that D4 receptor blockade alone is not sufficient to produce a robust antipsychotic effect.[3] This has led to the hypothesis that the unique therapeutic profile of clozapine arises from its complex interplay with multiple neurotransmitter systems, rather than its action at a single receptor.
For researchers and drug development professionals, this comparative analysis underscores the complexity of targeting the dopamine system for the treatment of schizophrenia. While high D4 receptor affinity is a characteristic of clozapine, it is likely the compound's broader receptor interaction profile that underpins its unique clinical efficacy. Future drug discovery efforts may benefit from exploring compounds with a more nuanced, multi-target approach, rather than focusing on high selectivity for a single receptor subtype. The failure of selective D4 antagonists like sonepiprazole provides valuable insights into the intricate neurobiology of schizophrenia and the challenges of developing novel and more effective antipsychotic agents.
References
- 1. Preclinical models of antipsychotic drug action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopamine D4 versus D2 receptor selectivity of dopamine receptor antagonists: possible therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effectiveness of the selective D4 antagonist sonepiprazole in schizophrenia: a placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clozapine attenuates mitochondrial dysfunction, inflammatory gene expression, and behavioral abnormalities in an animal model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CLEAR – clozapine in early psychosis: study protocol for a multi-centre, randomised controlled trial of clozapine vs other antipsychotics for young people with treatment resistant schizophrenia in real world settings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deriving the therapeutic concentrations for clozapine and haloperidol: the apparent dissociation constant of a neuroleptic at the dopamine D2 or D4 receptor varies with the affinity of the competing radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. D4 dopamine receptor binding affinity does not distinguish between typical and atypical antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]
A Comparative Guide to In Vivo Target Engagement: Sonepiprazole Hydrochloride vs. a Clinically Effective Antipsychotic
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Sonepiprazole (B1681054) hydrochloride, a selective dopamine (B1211576) D4 receptor antagonist, and a benchmark atypical antipsychotic, olanzapine (B1677200), which targets dopamine D2 and serotonin (B10506) 5-HT2A receptors. While Sonepiprazole showed high preclinical target affinity, it did not demonstrate efficacy in clinical trials for schizophrenia. In contrast, olanzapine has well-documented in vivo target engagement and clinical effectiveness. This guide objectively compares their performance, providing available experimental data and detailed methodologies for key validation techniques to highlight the critical role of in vivo target engagement in drug development.
Section 1: Comparative Preclinical and Clinical Performance
To understand the divergent clinical outcomes of Sonepiprazole and olanzapine, a comparison of their receptor binding affinities and clinical trial results is essential. Sonepiprazole exhibits high selectivity for the dopamine D4 receptor, whereas olanzapine has a broader spectrum of activity, with potent binding to both dopamine D2 and serotonin 5-HT2A receptors.
Table 1: Comparison of Receptor Binding Affinities (Ki, nM)
| Compound | Primary Target(s) | Dopamine D4 | Dopamine D2 | Serotonin 5-HT2A |
| Sonepiprazole | Dopamine D4 Antagonist | 10 | > 2,000 | > 2,000 |
| Olanzapine | D2/5-HT2A Antagonist | 7 | 11 | 4 |
Note: Lower Ki values indicate higher binding affinity.
The clinical efficacy of these compounds was notably different. In a 6-week, placebo-controlled trial involving 467 patients with schizophrenia, Sonepiprazole failed to show a statistically significant improvement over placebo. In the same study, olanzapine demonstrated significant efficacy.[1]
Table 2: Comparative Clinical Trial Outcomes in Schizophrenia (6-Week Study)
| Treatment Group | Mean Baseline PANSS Score | Mean Change from Baseline in PANSS Total Score | Statistical Significance vs. Placebo |
| Sonepiprazole | ≥ 60 | No statistically significant difference | Not significant |
| Olanzapine | ≥ 60 | Statistically significant improvement | Significant |
| Placebo | ≥ 60 | - | - |
PANSS (Positive and Negative Syndrome Scale) is a standard scale for measuring symptom severity in schizophrenia.[1]
Section 2: In Vivo Target Engagement Validation: Methodology
Positron Emission Tomography (PET) is a powerful, non-invasive imaging technique used to validate and quantify drug-target engagement in the living human brain.[2] This method is crucial for confirming that a drug reaches its intended target at concentrations sufficient to exert a pharmacological effect.
Experimental Protocol: In Vivo Receptor Occupancy Measurement via PET
This protocol describes a typical approach for determining the occupancy of brain receptors by a drug, using the validation of olanzapine's engagement with D2 and 5-HT2A receptors as a specific example.
Objective: To quantify the percentage of dopamine D2 and serotonin 5-HT2A receptors occupied by olanzapine at various clinical doses in human subjects.
Materials:
-
Drug: Olanzapine (administered orally at doses ranging from 5-40 mg/day).[3]
-
Radioligands:
-
Equipment: PET scanner, automated blood sampling system, and equipment for radioligand synthesis and analysis.
Procedure:
-
Subject Recruitment: Recruit healthy volunteers or patients with schizophrenia. All participants undergo a physical and psychiatric evaluation to ensure they meet the inclusion criteria. Informed consent is obtained from all subjects.
-
Baseline PET Scan (Pre-drug):
-
A baseline PET scan is performed for each subject before the administration of olanzapine to measure the baseline density of available D2 and 5-HT2A receptors.
-
The subject is positioned in the PET scanner, and a transmission scan is performed for attenuation correction.
-
A bolus injection of the radioligand (e.g., [11C]raclopride for D2 receptors) is administered intravenously.
-
Dynamic PET data are acquired for 60-90 minutes.
-
Arterial blood samples are collected throughout the scan to measure the concentration of the radioligand in the plasma, which is used to determine the input function for kinetic modeling.
-
-
Drug Administration: Subjects are administered a specific daily dose of olanzapine for a period sufficient to reach steady-state plasma concentrations (e.g., at least 14 days).[5]
-
Post-drug PET Scan:
-
After the drug administration period, a second PET scan is performed using the same radioligand and procedure as the baseline scan.
-
The presence of olanzapine in the brain will compete with the radioligand for binding to the target receptors.
-
-
Data Analysis:
-
Regions of interest (ROIs), such as the striatum for D2 receptors and the cortex for 5-HT2A receptors, are delineated on the PET images.
-
The binding potential (BP_ND), a measure proportional to the density of available receptors, is calculated for each ROI in both the baseline and post-drug scans.
-
Receptor Occupancy (O) Calculation: The percentage of receptors occupied by the drug is calculated using the following formula:
-
O (%) = [(BP_ND_baseline - BP_ND_post-drug) / BP_ND_baseline] * 100
-
-
Expected Outcome: This procedure allows for the determination of a dose-occupancy relationship, revealing the percentage of target receptors engaged at different clinical doses of olanzapine.
Section 3: Comparative In Vivo Target Engagement Data
Extensive PET studies have been conducted to determine the in vivo receptor occupancy of olanzapine, providing a clear picture of its target engagement at clinically effective doses. Such data is not available for Sonepiprazole due to its early-stage clinical failure.
Table 3: In Vivo Receptor Occupancy of Olanzapine in Schizophrenia Patients
| Daily Dose of Olanzapine | Dopamine D2 Receptor Occupancy (%) | Serotonin 5-HT2A Receptor Occupancy (%) |
| 5 mg | 43 - 55 | > 90 |
| 10 mg | 71 - 73 | > 90 |
| 15 mg | 75 | > 90 |
| 20 mg | 76 - 80 | > 90 |
| 30-40 mg | 83 - 88 | > 90 |
Data compiled from studies using [11C]raclopride and [18F]setoperone PET imaging.[3][6]
These results show that olanzapine achieves high occupancy of 5-HT2A receptors even at low doses, while D2 receptor occupancy is dose-dependent and falls within the therapeutic window (typically considered 65-80% for antipsychotic efficacy without inducing significant extrapyramidal side effects).[2][3]
Section 4: Visualizing Key Concepts
Diagrams created with Graphviz
Caption: Atypical antipsychotic drug action.
Caption: Workflow for PET receptor occupancy studies.
Conclusion
The case of Sonepiprazole underscores the principle that high in vitro affinity and selectivity for a target do not guarantee in vivo target engagement or clinical efficacy. The failure of Sonepiprazole, a selective D4 antagonist, in clinical trials for schizophrenia stands in contrast to the success of multi-target antipsychotics like olanzapine. The robust in vivo target engagement of D2 and 5-HT2A receptors by olanzapine, as demonstrated by PET imaging, correlates with its clinical effectiveness. This comparative guide illustrates the indispensable role of in vivo target validation studies in de-risking drug development programs and providing a clearer understanding of the relationship between target engagement, downstream biological effects, and clinical outcomes.
References
- 1. Effectiveness of the selective D4 antagonist sonepiprazole in schizophrenia: a placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PET technology for drug development in psychiatry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-HT2 and D2 receptor occupancy of olanzapine in schizophrenia: a PET investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A PET study of 5-HT2 and D2 dopamine receptor occupancy induced by olanzapine in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential effects of aripiprazole on D(2), 5-HT(2), and 5-HT(1A) receptor occupancy in patients with schizophrenia: a triple tracer PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. psychiatryonline.org [psychiatryonline.org]
Safety Operating Guide
Personal protective equipment for handling Sonepiprazole hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Sonepiprazole hydrochloride, a selective dopamine (B1211576) D4 receptor antagonist. Adherence to these procedures is essential to ensure a safe laboratory environment and minimize exposure risk.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
| PPE Component | Specification | Rationale |
| Gloves | Two pairs of powder-free chemotherapy gloves (ASTM D6978 rated).[3][4] | Prevents dermal absorption. Double-gloving provides an additional barrier. Powder-free gloves reduce the risk of aerosolizing the compound.[1] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes or airborne particles of the compound. |
| Lab Coat/Gown | Disposable, low-permeability gown with long sleeves and tight-fitting cuffs.[5] | Prevents contamination of personal clothing. |
| Respiratory Protection | An N95 or higher-rated respirator may be necessary if handling powders outside of a containment system.[1] | Minimizes the risk of inhalation, a primary route of exposure for powdered substances.[1] |
| Shoe Covers | Disposable shoe covers.[1] | Prevents the tracking of contaminants outside of the designated handling area. |
Safe Handling and Operational Workflow
Handling of this compound should be performed in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize exposure.[6]
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure the designated handling area is clean and uncluttered.
-
Assemble all necessary equipment and reagents.
-
Don the appropriate PPE as specified in the table above.
-
-
Weighing and Reconstitution:
-
If working with the solid form, conduct all weighing operations within a certified chemical fume hood or a containment ventilated enclosure to prevent the generation of airborne dust.
-
Use dedicated spatulas and weighing papers.
-
If preparing a solution, add the solvent to the solid slowly to avoid splashing. Sonepiprazole is soluble in DMF and DMSO.
-
-
Experimental Use:
-
Keep containers of this compound tightly sealed when not in use.
-
Avoid direct contact with the skin, eyes, and clothing.
-
After handling, thoroughly wash hands and any exposed skin with soap and water.
-
Experimental Workflow Diagram:
Caption: Workflow for the safe handling of this compound.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste and disposed of in accordance with federal, state, and local regulations.[7]
Waste Segregation and Disposal:
| Waste Type | Disposal Container | Disposal Method |
| Solid Waste | Labeled, sealed hazardous waste container. | Incineration by a licensed hazardous waste disposal company. |
| Liquid Waste | Labeled, sealed hazardous waste container. | Collection by a licensed hazardous waste disposal company. Do not pour down the drain.[6] |
| Contaminated PPE | Labeled, sealed hazardous waste bag. | Dispose of as hazardous waste. All disposable PPE should not be reused.[3] |
| Sharps | Puncture-resistant sharps container labeled as hazardous waste. | Collection by a licensed hazardous waste disposal company. |
Spill Management:
In the event of a spill, evacuate the area and prevent others from entering. Wearing appropriate PPE, cover the spill with an absorbent material. Collect the absorbed material and place it in a sealed, labeled hazardous waste container. Clean the spill area with a suitable decontaminating solution. All materials used for cleanup should be disposed of as hazardous waste.[7]
References
- 1. pppmag.com [pppmag.com]
- 2. PPE for Health Care Workers Who Work with Hazardous Drugs | NIOSH | CDC [cdc.gov]
- 3. pogo.ca [pogo.ca]
- 4. publications.ashp.org [publications.ashp.org]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
